GLX481304
Description
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Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c1-16-7-8-18(13-17(16)2)25-23-27-21(26-22(24)28-23)15-29-9-11-30(12-10-29)19-5-4-6-20(14-19)31-3/h4-8,13-14H,9-12,15H2,1-3H3,(H3,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKSULQULJWEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GLX481304: A Dual Inhibitor of Nox2 and Nox4 NADPH Oxidases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GLX481304 is a small molecule compound identified as a potent and specific dual inhibitor of NADPH oxidase 2 (Nox2) and Nox4.[1][2][3] These enzymes are critical generators of reactive oxygen species (ROS) and are implicated in the pathophysiology of various conditions, notably ischemia-reperfusion injury in the heart.[1][3] This document provides a comprehensive overview of the inhibitory activity of this compound, detailing its IC50 values, the experimental methodologies used for its characterization, and its role in relevant signaling pathways.
Data Presentation: Inhibitory Potency of this compound
The inhibitory concentration (IC50) of this compound against Nox2 and Nox4 has been determined to be equivalent for both isoforms. This dual inhibitory action underscores its potential as a pharmacological tool to investigate the combined roles of these enzymes in disease models.
| Target Enzyme | IC50 Value |
| Nox2 | 1.25 µM |
| Nox4 | 1.25 µM |
Data sourced from Szekeres et al., 2021.[3]
Experimental Protocols
The characterization of this compound's inhibitory activity involved specific whole-cell assays tailored to each Nox isoform. These protocols are crucial for replicating and building upon the existing findings.
Nox4 Inhibition Assay
The determination of the IC50 value for this compound against Nox4 was initially performed through a high-throughput screen and subsequently confirmed using a stable cell line.
-
Cell Line: T-Rex-293 cells with inducible overexpression of Nox4, and a HEK 293 cell line constitutively overexpressing Nox4.[2][4]
-
Assay Principle: Measurement of hydrogen peroxide (H₂O₂) production.[4][5]
-
Methodology: An Amplex Red-based fluorescence assay was utilized.[4] In this assay, horseradish peroxidase (HRP) catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent compound resorufin, with fluorescence intensity being directly proportional to the amount of H₂O₂ generated by Nox4.
-
Procedure Outline:
-
T-Rex-293 cells with inducible Nox4 expression were cultured in a 384-well format.[4]
-
The cells were treated with varying concentrations of this compound.
-
Nox4 expression was induced.
-
The Amplex Red reagent containing HRP was added to the wells.
-
Fluorescence was measured to determine the rate of H₂O₂ production.
-
IC50 values were calculated from the dose-response curves.
-
Nox2 Inhibition Assay
The inhibitory effect of this compound on Nox2 was assessed using primary human cells that endogenously express this enzyme isoform.
-
Assay Principle: Measurement of extracellular ROS production upon neutrophil activation.[4]
-
Methodology: An isoluminol-based luminescence assay was employed. Isoluminol is a chemiluminescent probe that reacts with ROS, and this reaction is enhanced by HRP.[4]
-
Procedure Outline:
-
Human neutrophils were isolated and prepared for the assay.
-
The cells were treated with different concentrations of this compound.
-
Nox2 was activated using Phorbol 12-myristate 13-acetate (PMA), which stimulates ROS production through a protein kinase C-dependent pathway.[4]
-
Isoluminol and HRP were added to the cell suspension.
-
Luminescence was measured using a microplate reader to quantify ROS generation.[4]
-
IC50 values were determined by analyzing the concentration-dependent inhibition of the luminescent signal.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for determining its inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
The Cardioprotective Potential of GLX481304 in Ischemic Heart Injury: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. A key contributor to the damage sustained during an ischemic event and subsequent reperfusion is the excessive production of reactive oxygen species (ROS), leading to oxidative stress. The NADPH oxidase (Nox) family of enzymes, particularly Nox2 and Nox4, are major sources of ROS in cardiomyocytes and have been implicated in ischemia-reperfusion injury.[1][2][3] This technical guide explores the preclinical evidence for GLX481304, a small molecule inhibitor of Nox2 and Nox4, as a potential therapeutic agent to mitigate ischemic heart injury.[4] this compound has been shown to selectively inhibit these isoforms, reduce ROS production, and improve cardiac contractile function in preclinical models of ischemia-reperfusion.
Mechanism of Action: Targeting Oxidative Stress at its Source
This compound is a specific inhibitor of the Nox2 and Nox4 isoforms of NADPH oxidase. These enzymes are critical mediators of ROS production in the heart. Ischemia and subsequent reperfusion lead to the upregulation of Nox2 and Nox4, resulting in a burst of ROS that contributes to cardiomyocyte dysfunction and death. This compound acts by directly inhibiting the activity of these enzymes, thereby reducing the generation of harmful ROS and mitigating the downstream pathological effects of oxidative stress.
The proposed signaling pathway for the cardioprotective effects of this compound is illustrated below.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yin and Yang of NADPH Oxidases in Myocardial Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and pathological functions of NADPH oxidases during myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Development of GLX481304: A Novel Dual NOX2/NOX4 Inhibitor for Ischemic Heart Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper details the discovery, mechanism of action, and preclinical development of GLX481304, a novel small molecule inhibitor of NADPH oxidase 2 (NOX2) and 4 (NOX4). This compound has emerged as a promising therapeutic candidate for mitigating ischemia-reperfusion injury in the heart by targeting a key source of oxidative stress. This document provides a comprehensive overview of the experimental data and methodologies that form the basis of our current understanding of this compound.
Introduction: The Role of NOX Enzymes in Cardiac Pathology
The NADPH oxidase (NOX) family of enzymes are critical producers of reactive oxygen species (ROS) in various cell types.[1] In cardiomyocytes, NOX2 and NOX4 are abundantly expressed and have been implicated in the pathophysiology of ischemia-reperfusion injury.[2][3] While ROS are essential for normal cellular signaling, their overproduction during events like myocardial infarction can lead to significant cellular damage.[4] Previous research with genetically modified animals has suggested that complete inhibition of NOX enzymes may not be the most effective therapeutic strategy, indicating a need for more selective and measured inhibition.[2][3] This has driven the search for small molecule inhibitors that can offer a more controlled approach to reducing oxidative stress in the heart.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified by Glucox Biotech in Stockholm, Sweden, through a rigorous high-throughput screening campaign aimed at discovering novel inhibitors of NOX4.[2] The screening process involved a large and diverse chemical library, leading to the identification and subsequent characterization of this lead compound.
Experimental Protocol: High-Throughput Screening and Hit Validation
The discovery of this compound began with a high-throughput screen of a 40,000 compound chemical library.[2] The primary assay utilized T-Rex-293 cells with inducible overexpression of NOX4.[2]
-
Primary Screening Assay:
-
Cell Line: T-Rex-293 cells with inducible NOX4 overexpression.
-
Assay Format: 348-well plate format.
-
Detection Method: Amplex Red-based assay to measure hydrogen peroxide (H₂O₂) production, with fluorescence as the readout.
-
Hit Criteria: Compounds causing at least 50% inhibition of NOX4 activity were considered primary hits. This initial screen yielded 728 primary hits.[2]
-
-
Counter-Screening and Re-testing:
-
To eliminate false positives, a counter-screen was performed in the presence of 4 µM H₂O₂.[2]
-
A re-test of the remaining compounds using the same Amplex Red assay was conducted.
-
This process narrowed down the number of promising candidates to 93 structurally diverse hits that were selected for dose-response investigation.[2]
-
-
Confirmation in a Constitutive Overexpression System:
The following diagram illustrates the workflow of the high-throughput screening and hit validation process.
Caption: High-throughput screening and hit validation workflow for the discovery of this compound.
In Vitro Characterization and Selectivity
Following its identification, this compound underwent further characterization to determine its potency and selectivity against different NOX isoforms.
Quantitative Data: Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC₅₀) of this compound was determined for NOX1, NOX2, and NOX4. The results demonstrated that this compound is a potent and specific inhibitor of NOX2 and NOX4.[2][3][6]
| Target | IC₅₀ (µM) | Cell Line/System Used |
| NOX4 | 1.25 | T-Rex-293 cells with inducible NOX4 overexpression |
| NOX2 | 1.25 | Human neutrophils activated with Phorbol 12-myristate (PMA) |
| NOX1 | Negligible Effect | CHO cells overexpressing NOX1 |
Table 1: Inhibitory concentration of this compound against different NOX isoforms.[2][6]
Experimental Protocols: Determining NOX Isoform Selectivity
-
NOX4 Inhibition Assay: As described in the high-throughput screening protocol, an Amplex Red-based assay was used on T-Rex-293 cells with inducible NOX4 overexpression.[2]
-
NOX2 Inhibition Assay:
-
NOX1 Inhibition Assay:
Importantly, further experiments confirmed that this compound does not possess general antioxidant properties, distinguishing it from non-specific ROS scavengers.[2][5] This was verified through comparisons with a structurally similar but redox-active compound, GLX481369.[5]
Preclinical Efficacy in Cardiac Ischemia-Reperfusion Models
The therapeutic potential of this compound was evaluated in preclinical models of cardiac ischemia-reperfusion injury. These studies demonstrated the compound's ability to suppress ROS production and improve cardiac function.[2][3]
Experimental Protocol: Isolated Cardiomyocytes and Langendorff Heart Model
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ROS Production in Isolated Cardiomyocytes:
-
Contractile Function in Langendorff Perfused Hearts:
-
Whole mouse hearts were subjected to global ischemia followed by reperfusion in a Langendorff apparatus.
-
Treatment with this compound was shown to improve the contractility of the hearts following the ischemic period.[3]
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Mechanism of Action in Ischemia-Reperfusion Injury
This compound exerts its protective effects by directly inhibiting the enzymatic activity of NOX2 and NOX4, which are key sources of ROS during ischemia-reperfusion. By reducing the burst of oxidative stress, the compound helps to preserve cardiomyocyte function and improve overall cardiac performance after an ischemic event.
The proposed mechanism of action is depicted in the following diagram:
Caption: Proposed mechanism of action of this compound in mitigating ischemia-reperfusion injury.
Conclusion and Future Directions
This compound is a novel, specific dual inhibitor of NOX2 and NOX4 that has demonstrated significant potential in preclinical models of cardiac ischemia-reperfusion injury.[2][3] Its discovery through a comprehensive high-throughput screening campaign and subsequent detailed in vitro characterization have laid a strong foundation for its further development. The ability of this compound to partially and pharmacologically inhibit ROS production presents a promising therapeutic strategy for treating ischemic heart disease.[3] While other NOX inhibitors like GSK2795039 exist, this compound's dual activity against both NOX2 and NOX4 may offer a unique advantage in the context of cardiac pathology.[1]
Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound in in vivo models, as well as comprehensive safety and toxicology studies. As of now, there is no public information regarding the progression of this compound into clinical trials. However, the promising preclinical data warrant further investigation into its potential as a first-in-class treatment for patients suffering from myocardial infarction and other ischemic cardiovascular events.
References
- 1. mdpi.com [mdpi.com]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of GLX481304 on Cardiomyocyte Contractility: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GLX481304, a dual inhibitor of NADPH oxidase 2 (Nox2) and Nox4, on cardiomyocyte contractility. The information presented is collated from preclinical research and is intended to inform further investigation and development in the field of cardiovascular therapeutics.
Executive Summary
This compound has emerged as a promising small molecule that mitigates the detrimental effects of ischemia-reperfusion (I/R) injury on the heart. By selectively inhibiting Nox2 and Nox4, key enzymatic sources of reactive oxygen species (ROS) in cardiomyocytes, this compound effectively reduces oxidative stress.[1][2] This reduction in ROS has been demonstrated to preserve and improve the contractile function of both isolated cardiomyocytes and whole hearts subjected to hypoxic conditions.[1] The primary mechanism of action appears to be the direct attenuation of ROS-induced damage to the contractile machinery, as the compound does not significantly alter intracellular calcium transients.[1]
Mechanism of Action: Nox2/4 Inhibition and Cardioprotection
This compound is a specific inhibitor of both Nox2 and Nox4 isoforms with an IC50 of 1.25 µM.[2][3][4] In the context of cardiac ischemia-reperfusion, the overproduction of ROS by these enzymes is a major contributor to cellular damage and contractile dysfunction. This compound intervenes in this pathological process by limiting the generation of ROS, thereby protecting cardiomyocytes from oxidative stress-induced injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating the efficacy of this compound in preclinical models of myocardial ischemia-reperfusion injury.
Table 1: Effect of this compound on Isolated Cardiomyocyte Contractility after Hypoxia-Reoxygenation
| Parameter | Condition | Control | This compound (1.25 µM) | % Improvement |
| Cell Shortening | Hypoxia-Reoxygenation | Reduced | Significantly Improved | Data not specified |
Data derived from Szekeres et al., 2021.[1]
Table 2: Effect of this compound on Langendorff-Perfused Mouse Heart Function after Ischemia-Reperfusion
| Parameter | Time Point | Control | This compound (1.25 µM) |
| Developed Pressure (mmHg) | 5 min post-reperfusion | ~40 | ~76 |
| 120 min post-reperfusion | Decreased | Significantly Higher | |
| Vascular Resistance (mmHg min/ml) | 5 min post-reperfusion | 43.9 ± 6.6 | 27.5 ± 2.6 |
Data derived from Szekeres et al., 2021.[1][5]
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in Isolated Cardiomyocytes
| Condition | Control | This compound (1.25 µM) |
| ROS Production (DCF Fluorescence) | Increased post-hypoxia | Significantly Reduced |
Data derived from Szekeres et al., 2021.[1]
Detailed Experimental Protocols
The following are detailed protocols based on the methodologies reported in the primary literature.
Isolation of Adult Mouse Cardiomyocytes
This protocol is adapted from established methods for isolating viable, calcium-tolerant adult mouse cardiomyocytes.[6][7][8][9]
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Animal Preparation: Anesthetize an adult mouse according to approved institutional animal care and use committee protocols.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold calcium-free buffer.
-
Aortic Cannulation: Cannulate the aorta onto a Langendorff perfusion apparatus.
-
Perfusion:
-
Perfuse with a calcium-free buffer (e.g., Krebs-Henseleit buffer) for 5 minutes to wash out blood.
-
Switch to a digestion buffer containing collagenase type II and hyaluronidase (B3051955) and perfuse until the heart is visibly swollen and pale.
-
-
Tissue Dissociation:
-
Remove the heart from the cannula and mince the ventricular tissue in the digestion buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
-
Filtration and Calcium Reintroduction:
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Gradually reintroduce calcium to the cardiomyocyte suspension to a final concentration of 1.25 mM.
-
-
Cell Collection: Allow the viable, rod-shaped cardiomyocytes to settle by gravity and remove the supernatant.
Hypoxia-Reoxygenation Protocol for Isolated Cardiomyocytes
This protocol simulates ischemia-reperfusion injury in vitro.[3][10][11]
-
Baseline: Plate isolated cardiomyocytes on laminin-coated dishes and allow them to stabilize under normoxic conditions (95% O₂, 5% CO₂).
-
Hypoxia: Replace the normoxic medium with a hypoxic buffer and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration (e.g., 30 minutes).
-
Reoxygenation: After the hypoxic period, replace the hypoxic buffer with normoxic medium and return the cells to a standard incubator for a defined reoxygenation period (e.g., 120 minutes).
-
Treatment: For the this compound group, add the compound (1.25 µM) to the medium prior to and during the hypoxia and reoxygenation phases.
Langendorff-Perfused Heart Ischemia-Reperfusion Protocol
This ex vivo model allows for the assessment of cardiac function in a whole-heart context.
-
Heart Preparation: Excise the heart from an anesthetized mouse and cannulate the aorta on a Langendorff apparatus.
-
Stabilization: Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure until a stable heart rate and contractile function are achieved (typically 20-30 minutes).
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion with the oxygenated buffer and monitor the recovery of cardiac function for a specified duration (e.g., 120 minutes).
-
Treatment: For the experimental group, infuse this compound (1.25 µM) into the perfusion buffer before the ischemic period and during reperfusion.
-
Data Acquisition: Continuously record left ventricular developed pressure, heart rate, and coronary flow throughout the experiment.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be quantified using fluorescent probes.[12][13]
-
Cell Preparation: Plate isolated cardiomyocytes on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Experimental Conditions: Subject the cells to the hypoxia-reoxygenation protocol as described above, with or without this compound.
-
Fluorescence Microscopy: Acquire fluorescent images using a confocal or fluorescence microscope at the end of the experiment.
-
Quantification: Measure the fluorescence intensity of individual cells using image analysis software. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Conclusion and Future Directions
This compound demonstrates significant potential as a cardioprotective agent by targeting Nox2- and Nox4-mediated ROS production in cardiomyocytes. The available data strongly support its ability to improve contractile function in the setting of ischemia-reperfusion injury. Future research should focus on elucidating the downstream targets of Nox2/4-derived ROS that are directly involved in contractile impairment. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy, safety, and pharmacokinetic profile of this compound in more complex animal models of myocardial infarction and heart failure.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia and re-oxygenation effects on human cardiomyocytes cultured on polycaprolactone and polyurethane nanofibrous mats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and culture of adult mouse cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A model of hypoxia-reoxygenation on isolated adult mouse cardiomyocytes: characterization, comparison with ischemia-reperfusion, and application to the cardioprotective effect of regular treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Hypoxia and Reoxygenation on Metabolic Profiles of Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of GLX481304: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GLX481304, a potent inhibitor of specific NADPH oxidase (NOX) isoforms. The information presented herein is intended to support research and development efforts in fields where modulation of reactive oxygen species (ROS) production is of therapeutic interest.
Core Selectivity Data
This compound has been characterized as a specific inhibitor of Nox2 and Nox4 isoforms.[1][2] Quantitative analysis of its inhibitory activity reveals a consistent half-maximal inhibitory concentration (IC50) for both targets, with minimal impact on the Nox1 isoform. This dual-targeting profile with a clear selectivity window makes this compound a valuable tool for investigating the roles of Nox2 and Nox4 in various physiological and pathological processes.
| Target Isoform | IC50 (µM) | Cell System Used | Reference |
| Nox2 | 1.25 | Human Neutrophils | [1][3] |
| Nox4 | 1.25 | HEK 293T-Rex Cells | [1][3] |
| Nox1 | Negligible Effect | CHO Cells | [4][5] |
Experimental Protocols for Selectivity Profiling
The determination of the selectivity profile of this compound involves distinct cellular assays tailored to measure the activity of specific NOX isoforms. The following are detailed methodologies for the key experiments cited.
Nox4 Activity Assay (Amplex Red-Based)
This assay quantifies Nox4-dependent hydrogen peroxide (H₂O₂) production in a whole-cell format.
1. Cell Culture and Induction:
-
T-Rex-293 cells with inducible overexpression of Nox4 are cultured in an appropriate medium.
-
Nox4 expression is induced prior to the assay.
-
A parallel cell line, such as HEK 293 cells constitutively overexpressing Nox4, can be used for confirmation.[4][5]
2. Assay Procedure:
-
Adherent cells are detached, centrifuged, and washed with Hank's Balanced Salt Solution (HBSS).
-
A 348-well plate format is utilized for high-throughput screening.
-
The Amplex Red-based assay is used as the read-out, which measures fluorescence resulting from the reaction of H₂O₂ with the Amplex Red reagent in the presence of horseradish peroxidase (HRP).
3. Data Analysis:
-
Fluorescence is measured to determine the rate of H₂O₂ production.
-
The inhibitory effect of this compound is assessed across a range of concentrations to determine the IC50 value.
Nox2 Activity Assay (Isoluminol-Based Chemiluminescence)
This protocol is designed to measure extracellular ROS production specifically from the Nox2 isoform in human neutrophils.
1. Neutrophil Isolation:
-
Human neutrophils are isolated from fresh blood samples.
2. Assay Procedure:
-
Neutrophils are activated with Phorbol 12-myristate 13-acetate (PMA), which stimulates Nox2-dependent ROS production.[4]
-
ROS production is quantified using isoluminol, a chemiluminescent probe that detects extracellular ROS. The signal is amplified by HRP.
-
Luminescence is measured using a microplate reader.
3. Data Analysis:
-
The inhibitory effect of this compound is determined by comparing the luminescence signal in the presence and absence of the compound at various concentrations to calculate the IC50.
Nox1 Activity Assay (Amplex Red-Based)
This assay is employed to assess the off-target effects of this compound on the Nox1 isoform.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells overexpressing Nox1 are used.[4]
2. Assay Procedure:
-
Similar to the Nox4 assay, detached cells are washed and plated.
-
An Amplex Red-based assay is used to measure H₂O₂ production.
3. Data Analysis:
-
The lack of significant inhibition of the fluorescence signal in the presence of this compound indicates its selectivity over Nox1.
Signaling Pathways and Inhibition
The distinct mechanisms of activation for Nox2 and Nox4 underlie the importance of specific inhibitors. This compound's inhibitory action on these pathways prevents the downstream generation of ROS.
Caption: Nox2 activation pathway and point of inhibition by this compound.
Caption: Nox4 constitutive activity and point of inhibition by this compound.
Experimental Workflow for Selectivity Profiling
The logical flow for determining the selectivity profile of a test compound like this compound is a systematic process of elimination and quantification.
References
GLX481304: A Novel Nox2/Nox4 Inhibitor for Investigating Oxidative Stress Pathways in Cardioprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress, primarily driven by the overproduction of reactive oxygen species (ROS), is a critical pathological factor in cardiovascular diseases, particularly in the context of ischemia-reperfusion injury. The NADPH oxidase (Nox) family of enzymes, specifically the Nox2 and Nox4 isoforms, are major sources of ROS in cardiomyocytes. This technical guide details the utility of GLX481304, a potent and specific small-molecule inhibitor of Nox2 and Nox4, as a research tool to dissect the roles of these enzymes in oxidative stress-mediated cardiac damage. This document provides a comprehensive overview of this compound's biochemical properties, detailed experimental protocols for its use in cellular and ex vivo models, and a summary of its effects on cardiomyocyte function. Furthermore, it elucidates the key signaling pathways influenced by Nox2/Nox4 inhibition, offering a framework for future investigations into novel therapeutic strategies for heart disease.
Introduction to this compound
This compound is a small molecule identified through high-throughput screening as a specific inhibitor of Nox2 and Nox4, with an IC50 of 1.25 µM for both isoforms.[1][2][3] It demonstrates negligible inhibitory effects on the Nox1 isoform, highlighting its specificity.[1][3] Unlike general antioxidants, this compound does not possess intrinsic ROS scavenging properties, ensuring that its biological effects are directly attributable to the inhibition of Nox2 and Nox4. This specificity makes this compound a valuable tool for elucidating the precise contributions of Nox2- and Nox4-derived ROS in various pathological processes, particularly in the cardiovascular system where these isoforms are abundantly expressed.
Mechanism of Action: Targeting the Sources of Cardiac Oxidative Stress
This compound exerts its effects by directly inhibiting the enzymatic activity of Nox2 and Nox4. These enzymes are key sources of ROS in cardiomyocytes and are implicated in the pathophysiology of ischemia-reperfusion injury. By reducing the production of ROS, this compound helps to mitigate the downstream cellular damage and signaling cascades triggered by oxidative stress.
The Role of Nox2 and Nox4 in Cardiomyocytes
-
Nox2: This isoform is a multi-subunit enzyme that is typically inactive and becomes activated in response to various stimuli, including angiotensin II and inflammatory cytokines. Upon activation, it generates superoxide (B77818) (O₂⁻).
-
Nox4: In contrast to Nox2, Nox4 is constitutively active, and its activity is primarily regulated at the level of gene expression. It predominantly produces hydrogen peroxide (H₂O₂).
Both Nox2 and Nox4 are upregulated in the heart following ischemia-reperfusion, contributing to a surge in ROS production that leads to contractile dysfunction and cell death.
Quantitative Data: Efficacy of this compound in Cardioprotection
The efficacy of this compound in mitigating the detrimental effects of oxidative stress has been demonstrated in studies using isolated cardiomyocytes and whole hearts subjected to hypoxia-reoxygenation, a model of ischemia-reperfusion injury.
Table 1: Inhibitory Activity of this compound
| Target Isoform | IC50 (µM) | Cell Line/System |
| Nox1 | Negligible Effect | CHO cells |
| Nox2 | 1.25 | Human neutrophils |
| Nox4 | 1.25 | HEK 293 cells |
Data sourced from Szekeres et al. (2021).
Table 2: Effect of this compound (1.25 µM) on Cardiomyocyte Function Following Hypoxia-Reoxygenation
| Parameter | Control (Hypoxia-Reoxygenation) | This compound (Hypoxia-Reoxygenation) |
| Percentage of Contracting Cells | ~20% | ~50% |
| Contraction Amplitude (% of Normoxia) | ~25% | ~60% |
| Ca²⁺ Transient Amplitude (% of Normoxia) | ~40% | ~70% |
Approximate values interpreted from graphical data in Szekeres et al. (2021).
Table 3: Effect of this compound (1.25 µM) on Langendorff-Perfused Mouse Heart Function Following Ischemia-Reperfusion
| Parameter | Control (Reperfusion) | This compound (Reperfusion) |
| Diastolic Pressure (mmHg) at 5 min | Increased | Tendency to be lower |
| Developed Pressure (mmHg) at 5 min | Decreased | Significantly Higher |
| Developed Pressure (mmHg) at 120 min | Partially Recovered | Significantly Higher |
Data sourced from Szekeres et al. (2021).
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on oxidative stress pathways in cardiomyocytes.
Isolation of Adult Mouse Cardiomyocytes
This protocol is adapted from standard Langendorff perfusion-based methods.
-
Anesthesia and Heart Excision: Anesthetize the mouse according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold, oxygenated perfusion buffer.
-
Aortic Cannulation: Identify the aorta and cannulate it with a 23-gauge cannula. Secure the aorta with a suture.
-
Langendorff Perfusion: Mount the cannulated heart on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O₂/5% CO₂) perfusion buffer.
-
Enzymatic Digestion: Switch to a digestion buffer containing collagenase and trypsin. Perfuse until the heart becomes flaccid.
-
Cell Dissociation: Remove the heart from the cannula, trim the atria, and gently tease the ventricular tissue apart in a dissociation buffer.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
-
Cell Pelleting and Resuspension: Allow the cardiomyocytes to settle by gravity or gentle centrifugation. Resuspend the cell pellet in the desired experimental buffer.
Measurement of Reactive Oxygen Species (ROS) Production
4.2.1. Amplex Red Assay for Extracellular H₂O₂
This assay is based on the HRP-catalyzed oxidation of the non-fluorescent Amplex Red reagent to the highly fluorescent resorufin (B1680543) in the presence of H₂O₂.
-
Cell Plating: Plate isolated cardiomyocytes in a 96-well plate.
-
Preparation of Reaction Mixture: Prepare a working solution containing Amplex Red reagent and horseradish peroxidase (HRP) in a suitable reaction buffer.
-
Induction of Oxidative Stress: Treat the cells with the desired stimulus (e.g., hypoxia-reoxygenation) in the presence or absence of this compound.
-
Assay Initiation: Add the Amplex Red/HRP working solution to each well.
-
Fluorescence Measurement: Incubate the plate, protected from light, and measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced.
4.2.2. H2DCFDA Assay for Intracellular ROS
The cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Cell Loading: Incubate isolated cardiomyocytes with Carboxy-H2DCFDA (10 µM) for 30 minutes at room temperature.
-
Wash: Wash the cells to remove excess probe.
-
Treatment: Expose the cells to experimental conditions (e.g., hypoxia-reoxygenation with or without this compound).
-
Fluorescence Microscopy: Visualize and quantify the intracellular fluorescence using a confocal microscope or fluorescence plate reader.
Langendorff Perfused Heart Model of Ischemia-Reperfusion
This ex vivo model allows for the assessment of cardiac function in the absence of systemic influences.
-
Heart Preparation: Isolate and cannulate the mouse heart as described in section 4.1.
-
Stabilization: Perfuse the heart with Krebs-Ringer solution for a stabilization period.
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion with Krebs-Ringer solution (with or without this compound) and monitor cardiac function for a specified duration (e.g., 120 minutes).
-
Functional Assessment: Continuously record parameters such as left ventricular developed pressure (LVDP), diastolic pressure, and heart rate using an intraventricular balloon catheter connected to a pressure transducer.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by this compound
The inhibition of Nox2 and Nox4 by this compound has significant downstream consequences on signaling pathways implicated in cardiac injury and hypertrophy.
Caption: Downstream signaling pathways affected by this compound-mediated Nox2/Nox4 inhibition.
Experimental Workflow for Assessing this compound in Isolated Cardiomyocytes
Caption: Workflow for evaluating this compound's effects on isolated cardiomyocytes.
Experimental Workflow for the Langendorff Perfused Heart Model
Caption: Workflow for the Langendorff isolated heart ischemia-reperfusion model.
Conclusion and Future Directions
This compound is a powerful and specific pharmacological tool for investigating the roles of Nox2 and Nox4 in oxidative stress pathways. Its demonstrated efficacy in reducing ROS production and improving cardiac function in preclinical models of ischemia-reperfusion injury highlights the therapeutic potential of targeting these specific Nox isoforms. Future research utilizing this compound could focus on further delineating the downstream signaling cascades affected by Nox2/Nox4 inhibition, exploring its effects in in vivo models of cardiac disease, and investigating its potential in combination with other therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of oxidative stress in cardiovascular disease and to explore novel cardioprotective strategies.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GLX481304 in Isolated Mouse Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLX481304 is a small molecule inhibitor with specificity for NADPH oxidase isoforms 2 (Nox2) and 4 (Nox4).[1][2][3] These enzymes are significant sources of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of cardiac ischemia-reperfusion injury.[2][4] this compound has been shown to decrease ROS production in isolated mouse cardiomyocytes, leading to improved contractility and function, particularly following hypoxic stress.[1][2][3][4][5] These application notes provide detailed protocols for the use of this compound in experimental studies with isolated adult mouse cardiomyocytes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published research.
| Parameter | Value | Cell/System | Reference |
| IC50 for Nox2 | 1.25 µM | In vitro assay | [2][4] |
| IC50 for Nox4 | 1.25 µM | In vitro assay | [2][4] |
| Effect on Cardiomyocyte Contractility | Improved function after hypoxia | Isolated mouse cardiomyocytes | [4] |
| Effect on ROS Production | Significant reduction | Isolated mouse cardiomyocytes | [1][3][4] |
Signaling Pathway
This compound exerts its protective effects on cardiomyocytes by inhibiting the production of ROS by Nox2 and Nox4. This reduction in oxidative stress prevents ROS-induced modifications to the contractile apparatus, thereby preserving cardiomyocyte function.
Caption: this compound inhibits Nox2/4, reducing ROS and preserving cardiomyocyte function.
Experimental Protocols
Isolation of Adult Mouse Cardiomyocytes
This protocol is based on the Langendorff perfusion method, a widely accepted technique for obtaining high-viability adult cardiomyocytes.[6][7][8]
Materials:
-
Perfusion Buffer: Calcium-free Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
Digestion Buffer: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~200 U/mL) and Hyaluronidase (~0.1 mg/mL).
-
Stop Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or 1 mM CaCl2.
-
Calcium Reintroduction Buffers: A series of buffers with incrementally increasing calcium concentrations (e.g., 0.125, 0.25, 0.5, 1.0 mM CaCl2).
-
Langendorff perfusion system
-
Surgical instruments
Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Excise the heart and immediately place it in ice-cold perfusion buffer.
-
Cannulate the aorta onto the Langendorff apparatus.
-
Perfuse the heart with oxygenated, 37°C perfusion buffer for 5 minutes to clear the blood.[6]
-
Switch to the digestion buffer and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Transfer the digested heart to a petri dish containing stop buffer.
-
Gently tease the heart apart to release the individual cardiomyocytes.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Allow the cells to settle by gravity or gentle centrifugation (20 x g for 3 minutes).
-
Carefully aspirate the supernatant and resuspend the cell pellet in the first calcium reintroduction buffer.
-
Sequentially resuspend the cells in buffers with increasing calcium concentrations, with a 5-10 minute incubation period at each step.
-
After the final calcium step, the cells are ready for experimental use.
Caption: Workflow for isolating adult mouse cardiomyocytes.
Assessment of this compound on Cardiomyocyte Contractility
Materials:
-
Isolated cardiomyocytes in Tyrode's solution with 1 mM CaCl2.
-
This compound stock solution (in DMSO).
-
IonOptix or similar contractility measurement system.
-
Field stimulation electrode.
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Allow the cells to adhere for at least 1 hour.
-
Mount the coverslip on the stage of an inverted microscope equipped with a contractility measurement system.
-
Perfuse the cells with Tyrode's solution (1 mM CaCl2) at 37°C.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline contractility parameters (e.g., percent shortening, shortening/re-lengthening velocity).
-
To mimic ischemia-reperfusion, subject the cells to a period of hypoxia followed by reoxygenation.
-
During the reoxygenation phase, perfuse the cells with Tyrode's solution containing the desired concentration of this compound or vehicle control (DMSO).
-
Record contractility parameters throughout the experiment.
-
Analyze the data to determine the effect of this compound on the recovery of contractile function.
Measurement of Reactive Oxygen Species (ROS) Production
Materials:
-
Isolated cardiomyocytes.
-
Fluorescent ROS indicator (e.g., CellROX Green, Dihydroethidium).
-
This compound stock solution.
-
Fluorescence microscope or plate reader.
Procedure:
-
Load the isolated cardiomyocytes with the chosen ROS indicator according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Incubate the cells with this compound or vehicle control for a predetermined time.
-
Induce oxidative stress if desired (e.g., by adding Angiotensin II or simulating ischemia-reperfusion).
-
Measure the fluorescence intensity using a microscope or plate reader.
-
Normalize the fluorescence signal to the number of cells or protein concentration.
-
Compare the ROS levels in this compound-treated cells to the control group.
Caption: General workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy [jove.com]
- 8. Isolation and physiological analysis of mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro ROS Measurement Using GLX481304
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. The NADPH oxidase (NOX) family of enzymes are major sources of regulated ROS production. Among these, NOX2 and NOX4 have been implicated in various diseases, including cardiovascular and neurodegenerative disorders. GLX481304 is a potent and selective small molecule inhibitor of both NOX2 and NOX4, making it a valuable tool for investigating the roles of these enzymes in cellular function and disease.[1][2] this compound has been shown to inhibit ROS production in cellular models without exhibiting general antioxidant effects, ensuring targeted inhibition of NOX2/4 activity.[1][2]
These application notes provide a detailed protocol for utilizing this compound in an in vitro cellular assay to measure its effect on ROS levels. The featured assay employs the widely used fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which is oxidized by various ROS to its highly fluorescent form, 2',7'-dichlorofluorescein (B58168) (DCF).
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of NOX2 and NOX4, which are key producers of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). This inhibition reduces the overall cellular ROS levels. One of the critical downstream pathways affected by NOX-derived ROS is the Keap1-Nrf2 signaling cascade. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of ROS, specific cysteine residues on Keap1 are oxidized, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a suite of antioxidant and cytoprotective genes. By inhibiting NOX2/4, this compound can modulate this pathway, providing a means to study the intricate balance of redox signaling in cells.
Caption: this compound inhibits NOX2/4, reducing ROS and modulating Nrf2 signaling.
Data Presentation
The inhibitory activity of this compound on its target enzymes is a critical piece of information for designing experiments. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell System | Notes |
| IC₅₀ for NOX2 | 1.25 µM | Human Neutrophils | The concentration at which 50% of NOX2 enzymatic activity is inhibited.[1] |
| IC₅₀ for NOX4 | 1.25 µM | HEK293 cells overexpressing NOX4 | The concentration at which 50% of NOX4 enzymatic activity is inhibited. |
| Effect on NOX1 | Negligible Inhibition | CHO cells | Demonstrates selectivity for NOX2 and NOX4 over NOX1. |
| General Antioxidant Activity | None | DPPH Assay | This compound does not act as a general ROS scavenger. |
Experimental Protocols
This section provides a detailed protocol for measuring intracellular ROS levels in cultured cells treated with this compound using the H2DCFDA assay. This protocol can be adapted for both adherent and suspension cells and is suitable for analysis by microplate reader or flow cytometry.
Materials and Reagents
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Cell line of interest (e.g., cardiomyocytes, endothelial cells, etc.)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA), H₂O₂) for positive control
-
Black, clear-bottom 96-well plates
-
Microplate reader with fluorescence capabilities (Excitation/Emission: ~495/529 nm) or a flow cytometer.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cellular ROS levels.
Detailed Protocol for Adherent Cells (96-well plate format)
-
Cell Seeding:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells in a 37°C, 5% CO₂ incubator overnight to allow for attachment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of H2DCFDA in DMSO (e.g., 10 mM). Store protected from light at -20°C.
-
On the day of the experiment, prepare working solutions of this compound and the positive control ROS inducer in serum-free medium. A typical final concentration range for this compound could be 0.1 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment with this compound:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
Pre-incubate the cells with this compound for a desired period (e.g., 30-60 minutes) at 37°C.
-
-
ROS Induction (Optional):
-
If you are investigating the inhibitory effect of this compound on stimulated ROS production, add the ROS-inducing agent (e.g., PMA) to the wells and incubate for the appropriate time, as determined by preliminary experiments.
-
-
Staining with H2DCFDA:
-
Prepare a working solution of H2DCFDA (e.g., 5-10 µM) in pre-warmed serum-free medium immediately before use. Protect this solution from light.
-
Remove the treatment medium from the wells.
-
Add the H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells once with pre-warmed PBS to remove excess probe.
-
Add 100 µL of PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.
-
Protocol for Suspension Cells
-
Cell Preparation:
-
Culture suspension cells to the desired density.
-
Centrifuge the cells and resuspend them in serum-free medium.
-
-
Treatment and Staining:
-
Aliquot the cell suspension into microcentrifuge tubes or a 96-well V-bottom plate.
-
Add the this compound working solutions (and vehicle control) and pre-incubate as described for adherent cells.
-
If applicable, add the ROS-inducing agent.
-
Add the H2DCFDA working solution and incubate at 37°C for 30-45 minutes in the dark.
-
-
Measurement:
-
Centrifuge the cells and wash once with PBS.
-
Resuspend the cells in PBS.
-
Transfer the cell suspension to a black, clear-bottom 96-well plate for measurement with a plate reader or analyze the cells using a flow cytometer (typically using the FITC channel).
-
Data Analysis
-
Subtract the fluorescence intensity of the blank wells (containing only medium and H2DCFDA) from all experimental wells.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Express the data as a percentage of ROS inhibition compared to the control (with or without a ROS inducer).
-
If a dose-response experiment was performed, plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure that the H2DCFDA working solution is freshly prepared and protected from light. Phenol (B47542) red in the culture medium can also contribute to background fluorescence; use phenol red-free medium for the final steps of the assay.
-
Cell Viability: At high concentrations or with prolonged incubation, this compound may affect cell viability. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed decrease in ROS is not due to cell death.
-
Specificity of H2DCFDA: H2DCFDA can be oxidized by various ROS and RNS. While it is a good general indicator of oxidative stress, for more specific detection of particular ROS (e.g., superoxide), other probes like Dihydroethidium (DHE) may be considered.
-
Photobleaching: The fluorescent product DCF is susceptible to photobleaching. Minimize the exposure of the stained cells to light.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of NOX2 and NOX4 in ROS-mediated cellular processes.
References
Application Notes and Protocols for Assessing Cardiomyocyte Contractility with GLX481304
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLX481304 is a novel small molecule inhibitor with specificity for NADPH oxidase isoforms 2 and 4 (Nox2 and Nox4).[1][2] These enzymes are significant sources of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of ischemia-reperfusion (I/R) injury.[1][2] this compound has an IC50 value of 1.25 µM for both Nox2 and Nox4 and does not exhibit general antioxidant effects, nor does it inhibit Nox1.[1][3] This selective inhibition of Nox2/4-derived ROS production presents a promising therapeutic strategy to mitigate cardiac damage and dysfunction.[1]
These application notes provide a detailed protocol for utilizing this compound to assess its effects on cardiomyocyte contractility in both isolated cells and whole heart models, particularly in the context of simulated ischemia-reperfusion.
Mechanism of Action
Ischemia-reperfusion injury in the heart leads to an upregulation of Nox2 and Nox4 activity, resulting in excessive ROS production. This oxidative stress impairs cardiomyocyte contractile function, often downstream of calcium signaling, by affecting myofilament function or cellular energy metabolism.[2] this compound selectively inhibits Nox2 and Nox4, thereby reducing this pathological surge in ROS. This reduction in oxidative stress helps preserve contractile function and improves recovery after an ischemic event.[2][4]
Experimental Protocols
This section details the protocols for assessing the efficacy of this compound in both isolated adult mouse cardiomyocytes and ex vivo perfused mouse hearts.
Part 1: Isolated Cardiomyocyte Contractility Assay
Objective: To measure the effect of this compound on cardiomyocyte shortening and intracellular Ca²⁺ transients following a hypoxia-reoxygenation challenge.
1.1. Isolation of Adult Mouse Cardiomyocytes:
-
Animal Preparation: Use adult C57BL/6 mice (15–35 weeks old). Administer heparin (1000 IU/mL) via intraperitoneal injection 10 minutes prior to euthanasia to prevent blood clotting.
-
Heart Excision: Euthanize the mouse via cervical dislocation. Quickly open the chest cavity, excise the heart, and place it in ice-cold Krebs-Ringer solution.
-
Langendorff Perfusion & Digestion:
-
Cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with a Ca²⁺-free perfusion buffer at 37°C for approximately 3-5 minutes to clear the blood.
-
Switch to a digestion buffer containing collagenase and perfuse until the heart becomes pale and flaccid.
-
Transfer the heart to a dish, remove the atria, and gently tease the ventricular tissue apart to release the cardiomyocytes.
-
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to make the myocytes Ca²⁺-tolerant.
1.2. Hypoxia-Reoxygenation (H/R) Challenge:
-
Allow isolated cardiomyocytes to adhere to laminin-coated coverslips.
-
Normoxia Group: Continuously perfuse cells with oxygenated (95% O₂, 5% CO₂) buffer.
-
Hypoxia Group: Perfuse cells with a hypoxic buffer (95% N₂, 5% CO₂) for a designated period (e.g., 20 minutes) to simulate ischemia.
-
Reoxygenation: Reintroduce the oxygenated buffer for a period (e.g., 30 minutes) to simulate reperfusion.
-
This compound Group: For the treatment group, add this compound (e.g., 1.25 µM) to the perfusion buffer during the reoxygenation phase.
1.3. Measurement of Cell Shortening and Ca²⁺ Transients:
-
Dye Loading: Load the cardiomyocytes with a calcium indicator dye (e.g., Fura-2 AM) for 30 minutes.
-
Microscopy Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for simultaneous measurement of sarcomere length (video-based edge detection) and intracellular calcium (ratiometric fluorescence imaging).
-
Data Acquisition: Electrically field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz). Record sarcomere shortening and Ca²⁺ transients. Key parameters to analyze include:
-
Shortening Amplitude: The extent of cell shortening.
-
Ca²⁺ Transient Amplitude: The peak intracellular Ca²⁺ concentration during contraction.
-
Time to Peak: The duration from stimulus to maximum shortening or Ca²⁺ signal.
-
Time to Baseline: The duration from the peak back to the resting state.
-
Part 2: Whole Heart Contractility Assay (Langendorff Perfusion)
Objective: To evaluate the effect of this compound on the contractile function of an intact heart following global ischemia-reperfusion.
2.1. Langendorff Apparatus Setup:
-
Prepare a constant flow or constant pressure Langendorff system.
-
Fill the reservoir with Krebs-Henseleit buffer, oxygenate with 95% O₂ / 5% CO₂, and maintain the temperature at 37°C.
2.2. Heart Preparation and Mounting:
-
Excise the mouse heart as described in section 1.1.
-
Immediately cannulate the aorta on the Langendorff apparatus, ensuring no air bubbles enter the coronary arteries.
-
Begin retrograde perfusion. A successful cannulation is indicated by the heart turning uniformly pink and resuming a spontaneous beat.
2.3. Ischemia-Reperfusion Protocol:
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Baseline Measurement: Record baseline contractile function. Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure Left Ventricular Developed Pressure (LVDP) and heart rate.
-
Global Ischemia: Stop the perfusion to induce global ischemia for a specified duration (e.g., 20 minutes).
-
Reperfusion: Restore perfusion to initiate the reperfusion phase (e.g., 45-60 minutes).
-
This compound Treatment: For the treatment group, perfuse the heart with buffer containing this compound (1.25 µM) at the onset of reperfusion.
2.4. Data Acquisition and Analysis:
-
Continuously record LVDP, heart rate, and coronary perfusion pressure throughout the experiment.
-
Analyze the recovery of LVDP during the reperfusion phase as a percentage of the baseline value.
Experimental Workflow Diagram
Data Presentation
The following tables summarize the expected quantitative outcomes based on published findings.
Table 1: Effect of this compound on Isolated Cardiomyocyte Contractility After Hypoxia-Reoxygenation
| Parameter | Normoxia (Control) | Hypoxia/Reoxygenation (H/R) | H/R + this compound (1.25 µM) |
| Shortening Amplitude (% of Control) | 100% | Significantly Reduced | Significantly Improved vs. H/R |
| Ca²⁺ Transient Amplitude | No Change | No Significant Change | No Significant Change |
Data indicates that this compound improves the cardiomyocyte shortening response after H/R challenge without significantly altering intracellular calcium levels, suggesting a downstream mechanism of action.[2]
Table 2: Effect of this compound on Whole Heart Function After Ischemia-Reperfusion
| Parameter | Pre-Ischemia (Baseline) | Post-I/R (Control) | Post-I/R + this compound (1.25 µM) |
| LVDP Recovery (% of Baseline) | 100% | Significantly Reduced | Significantly Improved vs. Control |
| Systolic Pressure | Normal | Decreased | Partially Rescued |
| Diastolic Pressure | Normal | Increased | Partially Rescued |
Note: Higher concentrations of this compound (2.5–10 µM) may result in a decay of systolic pressure and an increase in diastolic pressure. The optimal concentration without negative inotropic effects was found to be 1.25 µM.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Nox2/4-mediated oxidative stress in cardiac contractile dysfunction. The protocols outlined provide a robust framework for assessing its therapeutic potential in preclinical models of ischemia-reperfusion injury. The compound effectively rescues contractile function in both isolated cardiomyocytes and intact hearts, highlighting its promise for the development of new cardiac treatments.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: GLX481304 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLX481304 is a potent and specific small-molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with IC₅₀ values of 1.25 µM.[1][2] It has been shown to suppress the production of reactive oxygen species (ROS) in cardiomyocytes and improve their contractility, making it a valuable tool for research into conditions like ischemic heart injury.[1][3] Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. These protocols provide detailed guidelines to ensure the stability and efficacy of the compound.
Physicochemical and Storage Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 419.52 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [1][4][5] |
| Solubility (In Vitro) | ||
| DMSO | 10 mg/mL (23.84 mM) | [1][4][5] |
| PBS | ~6 µM (Low solubility) | [3] |
| Storage (Solid Form) | 4°C, protect from light-20°C for up to 12 months | [1][2][4][5] |
| Storage (In Solvent) | ||
| -80°C | Up to 6 months, protect from light | [1][2][4][5] |
| -20°C | Up to 1 month, protect from light | [1][4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro experiments.[3]
Materials and Equipment:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, weigh 1 mg of the compound.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the target concentration of 10 mM.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 1 mg at 10 mM:
-
Volume (L) = 0.001 g / (0.010 mol/L * 419.52 g/mol ) = 0.00023837 L
-
Volume (µL) = 238.4 µL
-
-
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the this compound powder.[1]
-
Vortex the solution thoroughly for 1-2 minutes.
-
To aid dissolution, warm the solution to 60°C and use an ultrasonic bath.[1][4][5] Intermittently vortex until the solution is clear and all solid has dissolved. It is noted that using newly opened, non-hygroscopic DMSO is important for solubility.[1][4][5]
-
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber vials).[1]
Diagram: Stock Solution Preparation Workflow
The following diagram illustrates the key steps in preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Protocol: Storage of this compound Stock Solution
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
Short-Term Storage (Up to 1 month):
-
Ensure vials are tightly sealed and protected from light.[1]
Long-Term Storage (Up to 6 months):
-
For storage longer than one month, store the aliquoted stock solution at -80°C.[1][2][4][5]
-
As with short-term storage, vials must be tightly sealed and protected from light.[1]
Handling:
-
When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Briefly centrifuge the vial to collect the contents at the bottom before opening.
-
Avoid repeated freeze-thaw cycles of the same aliquot.[1][4][5] Discard any unused portion of a thawed aliquot if not used promptly.
Diagram: Storage Decision Logic
This diagram outlines the logical decision process for storing the prepared stock solution.
Caption: Decision tree for this compound stock solution storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nox2/Nox4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Langendorfing Perfusion with GLX481304
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a critical ex vivo technique in cardiovascular research, enabling the study of cardiac function in a controlled environment, devoid of systemic physiological influences. This document provides a detailed experimental protocol for utilizing the Langendorff apparatus to investigate the effects of GLX481304, a selective inhibitor of NADPH oxidase 2 (Nox2) and Nox4.[1][2] this compound has been shown to suppress the production of reactive oxygen species (ROS) in cardiomyocytes, thereby improving their contractility.[2] These enzymes, Nox2 and Nox4, are significant sources of ROS and are implicated in ischemia-reperfusion injury.[1][3] The following protocols are designed to assess the therapeutic potential of this compound in the context of cardiac ischemia-reperfusion injury.
Key Concepts
-
Langendorff Perfusion: A method where an oxygenated, nutrient-rich solution is perfused retrogradely through the aorta of an isolated heart. This maintains the heart's viability and allows for the examination of its mechanical and electrical activity.[4]
-
Ischemia-Reperfusion (I/R) Injury: Tissue damage that occurs when blood supply returns to a tissue after a period of ischemia (lack of oxygen). The reintroduction of oxygen can lead to inflammation and oxidative damage.
-
This compound: A small molecule that specifically inhibits Nox2 and Nox4 with an IC50 of 1.25 µM.[1][2] It has been demonstrated to protect cardiac function after an ischemic event.[1]
Data Presentation
Table 1: Effects of this compound on Hemodynamic Parameters in Langendorff Perfused Mouse Hearts
| Parameter | Time Point | Control Group | This compound (1.25 µM) Group |
| Perfusion Pressure (mmHg) | 5 min post-reperfusion | 88.6 ± 5.1 | 80.9 ± 1.8 |
| 120 min post-reperfusion | 95.4 ± 2.7 | 93.6 ± 1.3 | |
| Coronary Flow (ml/min) | 5 min post-reperfusion | 2.3 ± 0.3 | 3.1 ± 0.24 |
| 120 min post-reperfusion | 1.6 ± 0.3 | 2.2 ± 0.3 | |
| Vascular Resistance (mmHg min/ml) | 5 min post-reperfusion | 43.9 ± 6.6 | 27.5 ± 2.6* |
| 120 min post-reperfusion | 78.2 ± 15.2 | Not specified | |
| Diastolic Pressure | Before Ischemia | Not specified | Not specified |
| 5 min post-reperfusion | Significantly higher than this compound group | Lower than control | |
| 120 min post-reperfusion | Significantly higher than this compound group | Lower than control | |
| Developed Pressure | Before Ischemia | Not specified | Not specified |
| 5 min post-reperfusion | Significantly lower than this compound group | Higher than control | |
| 120 min post-reperfusion | Significantly lower than this compound group | Higher than control |
*Indicates a statistically significant difference (P < 0.05) between the control and this compound treated groups. Data sourced from Szekeres et al. (2021).[5]
Experimental Protocols
Materials
-
Rodent model (e.g., mouse)
-
Anesthetic
-
Heparin
-
Surgical instruments (scissors, forceps, etc.)
-
Ice-cold Krebs-Henseleit buffer (see composition below)
-
Langendorff perfusion system
-
Pressure transducer
-
Data acquisition system
-
This compound
Krebs-Henseleit Buffer Composition
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| NaHCO3 | 25 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| CaCl2 | 2 |
| Glucose | 11 |
The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4 and warmed to 37°C.[6]
Protocol for Heart Isolation and Cannulation
-
Anesthetize the animal in accordance with institutional guidelines.
-
Administer heparin to prevent blood coagulation.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest and preserve tissue integrity.
-
Remove extraneous tissue, ensuring the aorta remains intact for cannulation.
-
Securely cannulate the aorta onto the Langendorff apparatus.[7]
Langendorff Perfusion Protocol with this compound
-
Stabilization: Initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure of approximately 90 mmHg, which should result in a flow rate of 2-3 ml/min.[5] Allow the heart to stabilize for at least 30 minutes. During this period, monitor and record baseline functional parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.[6]
-
Drug Administration: For the treatment group, add this compound to the Krebs-Henseleit buffer to a final concentration of 1.25 µM.[3] The perfusion solution should be recirculated to minimize the amount of compound used.[3]
-
Ischemia: Induce global ischemia by stopping the perfusion for a period of 30 minutes.[3][5]
-
Reperfusion: Resume perfusion with the respective control or this compound-containing buffer for a period of up to 120 minutes.[5]
-
Data Acquisition: Continuously record cardiac functional parameters throughout the experiment. Key parameters to measure include:
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Left Ventricular Developed Pressure (LVDP = LVSP - LVEDP)
-
Heart Rate (HR)
-
Rate Pressure Product (RPP = LVDP x HR)
-
Maximal and minimal rate of pressure development (dP/dtmax and dP/dtmin)
-
Coronary Flow[6]
-
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound inhibits Nox2/4, reducing ROS and dysfunction.
Experimental Workflow for Langendorff Perfusion with this compound
Caption: Workflow for this compound Langendorff perfusion experiment.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. diacomp.org [diacomp.org]
- 7. adinstruments.com [adinstruments.com]
Application Notes and Protocols: Measuring Nox2/4 Activity in the Presence of GLX481304
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NADPH oxidase (Nox) family of enzymes are key producers of reactive oxygen species (ROS) and are implicated in a variety of physiological and pathological processes. Specifically, Nox2 and Nox4 have been identified as significant contributors to cardiovascular diseases, neurodegenerative disorders, and other inflammatory conditions. Consequently, the development of specific inhibitors for these enzymes is a critical area of research. GLX481304 has been identified as a specific inhibitor of both Nox2 and Nox4, with an IC50 of 1.25 µM, while showing negligible effects on Nox1.[1][2][3][4] This document provides detailed protocols for measuring the activity of Nox2 and Nox4 in the presence of this compound, enabling researchers to accurately assess its inhibitory effects.
Overview of Nox2 and Nox4 Activity
Nox2, also known as gp91phox, is a catalytic subunit of the phagocyte NADPH oxidase complex. Its activation leads to the production of superoxide (B77818) (O₂⁻). In contrast, Nox4 is a constitutively active enzyme that primarily generates hydrogen peroxide (H₂O₂).[5][6] Understanding these distinct products is crucial for selecting the appropriate assay for measuring their activity.
Data Presentation
Table 1: Properties of Nox Inhibitor this compound
| Property | Value | Reference |
| Target Enzymes | Nox2 and Nox4 | [1][2][3] |
| IC₅₀ | 1.25 µM | [1][2][3] |
| Specificity | Negligible effect on Nox1 | [2][4] |
| Mechanism of Action | Suppression of ROS production | [1][3][7] |
Table 2: Recommended Assay Components and Final Concentrations
| Component | Stock Concentration | Final Concentration | Purpose |
| This compound | 10 mM in DMSO | 0.1 - 10 µM | Nox2/4 Inhibitor |
| NADPH | 10 mM | 100 µM | Nox Enzyme Substrate |
| Amplex® Red | 10 mM in DMSO | 50 µM | H₂O₂ Detection |
| Horseradish Peroxidase (HRP) | 10 U/mL | 0.1 U/mL | Enzyme for Amplex Red Reaction |
| L-012 | 10 mM in DMSO | 100 µM | Superoxide Detection |
| Phorbol 12-myristate 13-acetate (PMA) | 1 mg/mL in DMSO | 100 ng/mL | Nox2 Activator |
| Cell Lysate/Membrane Fraction | Variable | 10-50 µg protein/well | Source of Nox Enzymes |
Signaling Pathways and Experimental Workflow
Nox2 and Nox4 Signaling Pathways
The following diagram illustrates the basic mechanism of ROS production by Nox2 and Nox4.
Caption: Simplified signaling pathways for Nox2 and Nox4 ROS production and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for measuring Nox2/4 activity in the presence of this compound.
Caption: General experimental workflow for assessing Nox2/4 inhibition by this compound.
Experimental Protocols
Protocol 1: Measuring Nox4 Activity (H₂O₂ Production) using Amplex® Red Assay
This protocol is designed to measure the constitutive activity of Nox4 and its inhibition by this compound.
Materials:
-
Cells or tissues expressing Nox4
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
NADPH
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Cell Lysate/Membrane Fraction: Homogenize cells or tissues in an appropriate lysis buffer and prepare a membrane fraction by ultracentrifugation, as Nox4 is a membrane-bound enzyme.
-
Protein Quantification: Determine the protein concentration of the membrane fraction using a standard method like the BCA assay.
-
Assay Preparation:
-
In a black 96-well plate, add 50 µL of the membrane fraction (diluted in PBS to a final concentration of 0.2 mg/mL).
-
Add this compound at various final concentrations (e.g., 0.1, 0.5, 1.25, 5, 10 µM) or vehicle control (DMSO) to the wells.
-
Prepare a reaction mixture containing Amplex® Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL) in PBS.
-
Add 50 µL of the reaction mixture to each well.
-
-
Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 100 µM.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence at various time points over 30-60 minutes.
-
Controls:
-
Negative Control (No NADPH): Omit NADPH to determine background fluorescence.
-
Negative Control (No Enzyme): Use buffer instead of the cell lysate to check for auto-oxidation of Amplex Red.
-
Positive Control (Vehicle): Use DMSO instead of this compound to measure uninhibited Nox4 activity.
-
Inhibitor Control: A known Nox4 inhibitor can be used as a positive control for inhibition.
-
Protocol 2: Measuring Nox2 Activity (Superoxide Production) using L-012 Chemiluminescence Assay
This protocol is for measuring the activity of Nox2, which requires activation, and its inhibition by this compound.
Materials:
-
Cells expressing Nox2 (e.g., neutrophils, differentiated HL-60 cells)
-
This compound
-
L-012 chemiluminescent probe
-
Phorbol 12-myristate 13-acetate (PMA)
-
NADPH
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
White 96-well microplate
-
Luminometer
Procedure:
-
Cell Preparation: Prepare a suspension of Nox2-expressing cells in HBSS.
-
Assay Preparation:
-
In a white 96-well plate, add the cell suspension.
-
Add this compound at various final concentrations or vehicle control (DMSO) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the L-012 probe to a final concentration of 100 µM.
-
-
Initiate Reaction:
-
Add NADPH to a final concentration of 100 µM.
-
Stimulate Nox2 activity by adding PMA to a final concentration of 100 ng/mL.
-
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal over time.
-
Controls:
-
Negative Control (Unstimulated): Omit PMA to measure basal ROS production.
-
Negative Control (No Cells): Use buffer instead of cells to check for background luminescence.
-
Positive Control (Vehicle): Use DMSO instead of this compound to measure maximal PMA-stimulated Nox2 activity.
-
Inhibitor Control: Superoxide dismutase (SOD) can be added to confirm that the signal is from superoxide. A known Nox2 inhibitor can also be used.
-
Logical Relationship of the Experiment
The following diagram illustrates the logical flow of the experiment to determine the inhibitory effect of this compound.
Caption: Logical framework for testing the inhibitory effect of this compound on Nox2/4 activity.
Data Analysis and Interpretation
For both protocols, the rate of reaction (increase in fluorescence or chemiluminescence per unit of time) should be calculated from the linear portion of the kinetic curve. The percent inhibition by this compound can be calculated using the following formula:
% Inhibition = [1 - (Rate with this compound / Rate with Vehicle)] * 100
By testing a range of this compound concentrations, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents; Autoxidation of probe | Use fresh reagents; Run appropriate negative controls |
| No or low signal | Inactive enzyme; Incorrect buffer conditions | Use fresh enzyme preparation; Optimize pH and ionic strength |
| Inconsistent results | Pipetting errors; Temperature fluctuations | Use calibrated pipettes; Ensure stable temperature control |
| Signal not inhibited by this compound | Ineffective concentration; Non-Nox ROS source | Test a wider range of concentrations; Use specific scavengers (e.g., catalase for H₂O₂) to confirm ROS source |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nox2/Nox4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nox4: A Hydrogen Peroxide-Generating Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with GLX481304 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLX481304 is a potent and specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4.[1][2] These enzymes are key generators of reactive oxygen species (ROS) and are implicated in the pathophysiology of various diseases, particularly those involving ischemia-reperfusion injury.[2][3] this compound has been shown to suppress ROS production in isolated mouse cardiomyocytes and improve their contractility.[1] Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing the effects of this compound on cell viability using common in vitro assays.
Mechanism of Action of this compound
This compound selectively inhibits the Nox2 and Nox4 isoforms of NADPH oxidase. The primary function of these enzymes is the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), which are key reactive oxygen species. By inhibiting Nox2 and Nox4, this compound effectively reduces the generation of ROS. This mechanism is central to its therapeutic potential in conditions where excessive ROS production contributes to cellular damage, such as in ischemic heart disease.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (Nox2 & Nox4) | 1.25 µM | - | Biochemical Assay | |
| Cytotoxicity | 2.4% | HEK293 | LDH Leakage Assay (10 µM, 3h) | |
| Cell Viability | 75% | HEK293 | CellTitre-Blue Assay (10 µM, 24h) |
Experimental Protocols
Herein are detailed protocols for two standard cell viability assays, the MTT and Neutral Red Uptake assays, which can be adapted for use with this compound.
Experimental Workflow Overview
Figure 2: General experimental workflow for a cell viability assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well tissue culture plates
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density in 100 µL of culture medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in culture medium.
-
Cell Treatment: Replace the medium with 100 µL of medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells.
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm using a microplate reader.
Data Analysis and Interpretation
For both assays, cell viability is typically expressed as a percentage of the vehicle-treated control cells.
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results can be plotted as a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be calculated.
Concluding Remarks
The provided protocols offer a standardized approach to evaluating the in vitro cytotoxicity of this compound. It is recommended to test a range of concentrations and incubation times to establish a comprehensive toxicity profile. The choice of cell line should be relevant to the intended therapeutic application of the compound. These assays are fundamental in the preclinical assessment of this compound and will aid in determining its therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Intracellular Calcium with GLX481304: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including signal transduction, gene expression, cell proliferation, and muscle contraction. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is critical for normal cellular function. Dysregulation of Ca²⁺ signaling is implicated in numerous pathologies, making the measurement of intracellular Ca²⁺ a cornerstone of biomedical research and drug discovery.
GLX481304 is a potent and specific inhibitor of NADPH oxidase isoforms Nox2 and Nox4, with an IC₅₀ of 1.25 µM.[1][2] These enzymes are significant sources of reactive oxygen species (ROS) in various cell types, including cardiomyocytes. ROS are known to modulate the activity of several key proteins involved in Ca²⁺ handling, such as the ryanodine (B192298) receptor (RyR2) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[3][4] Therefore, this compound presents a valuable pharmacological tool to investigate the role of Nox2/4-derived ROS in modulating intracellular Ca²⁺ dynamics.
These application notes provide detailed protocols for measuring intracellular Ca²⁺ using common fluorescent indicators and discuss the application of this compound in elucidating the role of Nox2/4 in Ca²⁺ signaling pathways, particularly in the context of G-protein coupled receptor (GPCR) activation.
Data Presentation
The following tables summarize the inhibitory activity of this compound and the typical effects of Nox inhibition on intracellular calcium transients, providing a reference for expected experimental outcomes.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| Nox2 | 1.25 |
| Nox4 | 1.25 |
Data sourced from MedchemExpress.[1][2]
Table 2: Exemplar Effects of Nox Inhibition on Intracellular Ca²⁺ Transients in Cardiomyocytes
| Parameter | Condition | Observation |
| Ca²⁺ Transient Amplitude | Aged Cardiomyocytes + Apocynin (Nox Inhibitor) | Increased amplitude of [Ca²⁺]i transients.[5][6] |
| Ca²⁺ Transient Decay (T₅₀) | Aged Cardiomyocytes + Apocynin (Nox Inhibitor) | Reduced (normalized) Time-50 of [Ca²⁺]i decay.[5][6] |
| SR Ca²⁺ Content | Dystrophic Cardiomyocytes + Apocynin (Nox Inhibitor) | Normalized sarcoplasmic reticulum (SR) Ca²⁺ content. |
| Spontaneous Ca²⁺ Release | Dystrophic Cardiomyocytes + Apocynin (Nox Inhibitor) | Decreased production of spontaneous diastolic calcium release events. |
This table provides representative data from studies using the general Nox inhibitor apocynin to illustrate the potential effects of Nox inhibition on calcium handling. Similar investigations can be performed with this compound to determine its specific effects.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fluo-4 AM
This protocol describes the use of Fluo-4 acetoxymethyl (AM), a widely used green fluorescent Ca²⁺ indicator, for measuring changes in intracellular Ca²⁺ concentration.[7][8]
Materials:
-
Fluo-4 AM (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, supplemented with 20 mM HEPES (pH 7.4)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
This compound
-
Agonist of interest (e.g., a GPCR agonist)
-
Cultured cells of interest (e.g., cardiomyocytes, HEK293 cells) plated in 96-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Loading Buffer:
-
Prepare a working solution of Fluo-4 AM in HBSS. The final concentration of Fluo-4 AM should be optimized for the specific cell type but is typically in the range of 1-5 µM.
-
To aid in the dispersion of the AM ester in the aqueous buffer, first mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting into the HBSS. The final concentration of Pluronic F-127 is typically 0.02-0.04%.
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal loading time should be determined empirically.
-
-
Cell Washing:
-
Remove the loading buffer.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Compound Treatment and Fluorescence Measurement:
-
Prepare dilutions of this compound and the agonist in HBSS.
-
For inhibitor studies, pre-incubate the cells with the desired concentration of this compound for an optimized period (e.g., 15-30 minutes) before adding the agonist.
-
Use a fluorescence plate reader equipped with injectors to add the agonist and simultaneously measure the fluorescence kinetics.
-
Set the plate reader to excite at ~494 nm and measure emission at ~516 nm.
-
Record a baseline fluorescence for a few seconds before injecting the agonist.
-
Continue recording the fluorescence signal for a sufficient duration to capture the full calcium response.
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
The peak amplitude of the calcium response and the area under the curve can be quantified to compare the effects of different treatments.
Protocol 2: Ratiometric Measurement of Intracellular Calcium using Fura-2 AM
Fura-2 AM is a ratiometric Ca²⁺ indicator, meaning its fluorescence excitation spectrum shifts upon binding to Ca²⁺.[1] This allows for a more quantitative measurement of intracellular Ca²⁺ concentration that is less susceptible to variations in dye loading, cell thickness, and photobleaching.
Materials:
-
Fura-2 AM (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Agonist of interest
-
Cultured cells on coverslips for microscopy or in 96-well plates for plate reader assays
Procedure:
-
Dye Loading: The loading procedure is similar to that for Fluo-4 AM. Incubate cells with 1-5 µM Fura-2 AM and 0.02-0.04% Pluronic F-127 in physiological buffer for 30-60 minutes at 37°C.
-
Cell Washing and De-esterification: Wash the cells to remove extracellular dye and allow for de-esterification as described for Fluo-4 AM.
-
Fluorescence Measurement:
-
For fluorescence microscopy, mount the coverslip on an imaging chamber.
-
For plate reader assays, use a reader capable of dual-wavelength excitation.
-
Excite the cells alternately at ~340 nm and ~380 nm, and measure the emission at ~510 nm.
-
Record a baseline ratio (F₃₄₀/F₃₈₀) before adding the agonist.
-
Add the agonist (with or without pre-incubation with this compound) and continue to record the fluorescence at both excitation wavelengths.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
For absolute quantification of Ca²⁺ concentration, a calibration procedure using ionophores (e.g., ionomycin) and solutions of known Ca²⁺ concentrations is required to determine the minimum (Rmin) and maximum (Rmax) ratios.
Mandatory Visualizations
Signaling Pathway: GPCR-Mediated Calcium Release and Nox Modulation
Caption: GPCR-Nox-calcium signaling pathway.
Experimental Workflow: Investigating the Effect of this compound on Intracellular Calcium
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Ca2+ Release Events in Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NAPDH Oxidase 2 (NOX2) Prevents Oxidative Stress and Mitochondrial Abnormalities Caused by Saturated Fat in Cardiomyocytes | PLOS One [journals.plos.org]
- 4. NOX Inhibition Improves β-Adrenergic Stimulated Contractility and Intracellular Calcium Handling in the Aged Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GLX481304 in Hypoxia-Reoxygenation Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GLX481304, a selective inhibitor of NADPH oxidase 2 (Nox2) and Nox4, in experimental models of hypoxia-reoxygenation (H/R) injury. The provided protocols are based on established methodologies and are intended to guide researchers in studying the therapeutic potential of this compound in mitigating the cellular damage associated with ischemia-reperfusion events.
Mechanism of Action
This compound is a small molecule that specifically inhibits the activity of Nox2 and Nox4 enzymes, which are major sources of reactive oxygen species (ROS) in cardiomyocytes.[1][2] During hypoxia-reoxygenation, the activity of these enzymes is heightened, leading to a burst of ROS production. This oxidative stress contributes significantly to myocardial injury by damaging cellular components and impairing contractile function.[1][3] this compound mitigates this damage by reducing ROS generation, thereby preserving cardiomyocyte contractility and improving overall heart function following an ischemic insult.[1][2][4] The compound has been shown to be effective with an IC50 value of 1.25 µM for both Nox2 and Nox4, without exhibiting general antioxidant effects or significant inhibitory action on Nox1.[1][2]
Caption: Signaling pathway of this compound in mitigating H/R injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
|---|---|---|
| Nox2 | 1.25 µM | Assayed in human neutrophils.[1] |
| Nox4 | 1.25 µM | Assayed in HEK 293 cells.[1] |
| Nox1 | Negligible | Showed no significant inhibition.[1] |
Table 2: Effects of this compound on Perfused Mouse Hearts After Ischemia-Reperfusion
| Parameter (at 5 min reperfusion) | Control Group (n=8) | This compound Treated (n=7) | P-value |
|---|---|---|---|
| Perfusion Pressure (mmHg) | 88.6 ± 5.1 | 80.9 ± 1.8 | >0.05 |
| Perfusion Flow (ml/min) | 2.3 ± 0.3 | 3.1 ± 0.24 | <0.05 |
| Vascular Resistance (mmHg min/ml)| 43.9 ± 6.6 | 27.5 ± 2.6 | <0.05 |
Data presented as mean ± SEM.[1]
Table 3: Effects of this compound on Perfused Mouse Hearts at 120 min Post-Reperfusion
| Parameter (at 120 min reperfusion) | Control Group (n=8) | This compound Treated (n=7) | P-value |
|---|---|---|---|
| Perfusion Pressure (mmHg) | 95.4 ± 2.7 | 93.6 ± 1.3 | >0.05 |
| Perfusion Flow (ml/min) | 1.6 ± 0.3 | 2.2 ± 0.3 | >0.05 |
| Vascular Resistance (mmHg min/ml) | 78.2 ± 15.2 | 47.8 ± 6.6 | >0.05 |
Data presented as mean ± SEM.[1]
Experimental Workflow
The general workflow for investigating this compound in H/R injury models involves isolating either primary cardiomyocytes or whole hearts, subjecting them to a period of hypoxia (or ischemia) followed by reoxygenation, and then assessing cellular or organ function.
Caption: Experimental workflow for H/R injury models with this compound.
Experimental Protocols
Protocol 1: Isolated Cardiomyocyte Hypoxia-Reoxygenation Model
This protocol details the induction of H/R injury in isolated adult mouse cardiomyocytes to assess the effects of this compound on ROS production and cell contractility.[1]
1. Cardiomyocyte Isolation: a. Isolate single ventricular myocytes from adult mice using established enzymatic digestion protocols. b. After isolation, filter the cell suspension through a mesh to remove large tissue pieces. c. Slowly reintroduce Ca²⁺ to a final concentration of 1 mM in a perfusion buffer containing bovine calf serum.
2. Hypoxia-Reoxygenation Challenge: a. Suspend freshly isolated cardiomyocytes in a glucose-free, Ca²⁺-containing (1 mM) perfusion buffer. b. Transfer the cell suspension to a chamber and superfuse with a 95% N₂ / 5% CO₂ gas mixture at 37°C for 60 minutes to induce hypoxia. c. For the normoxic control group, incubate cells in the same solution containing glucose and exposed to ambient air for the same duration. d. To initiate reoxygenation, replace the hypoxic buffer with a glucose-containing perfusion buffer equilibrated with air. e. Continue incubation at 37°C for 120 minutes, with gentle shaking every 15 minutes.
3. This compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. For the treatment group, add this compound to the cell suspension to a final concentration of 1.25 µM during both the hypoxia and reoxygenation periods. c. For the control group, add an equivalent volume of DMSO (final concentration < 0.1%).
4. Assessment of ROS Production: a. After the reoxygenation period, load the cells with the fluorescent ROS indicator Carboxy-H₂DCFDA. b. Measure the fluorescence intensity using a suitable plate reader or fluorescence microscope to quantify ROS levels. c. Compare ROS levels between normoxic control, H/R control, and H/R + this compound groups.
5. Assessment of Cardiomyocyte Contractility: a. Following the H/R protocol, examine cardiomyocyte shortening responses and Ca²⁺ transients using confocal microscopy and line-scan imaging. b. Analyze the data to determine parameters such as fractional shortening, time to peak shortening, and time to 50% relaxation.
Protocol 2: Langendorff Perfused Heart Ischemia-Reperfusion Model
This protocol describes the use of an ex vivo Langendorff-perfused mouse heart model to evaluate the effect of this compound on myocardial function following global ischemia.[1]
1. Heart Preparation: a. Excise the heart from a heparinized, anesthetized mouse and immediately cannulate the aorta. b. Mount the heart on a Langendorff apparatus and begin retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C. c. Allow the heart to stabilize for a period of 20-30 minutes.
2. Ischemia-Reperfusion Protocol: a. After stabilization, induce global ischemia by stopping the perfusion for a specified period (e.g., 30 minutes). b. Initiate reperfusion by restoring the flow of oxygenated Krebs-Henseleit buffer for 120 minutes.
3. This compound Treatment: a. For the treatment group, include 1.25 µM this compound in the perfusion buffer. Administration can be started before ischemia and continued throughout reperfusion. b. For the control group, perfuse the heart with buffer containing the vehicle (DMSO) at the same final concentration.
4. Functional Assessment: a. Throughout the experiment, continuously monitor cardiac function. b. Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate. c. Measure coronary flow and perfusion pressure. d. Calculate vascular resistance as the ratio of pressure to flow. e. Collect and analyze data at baseline, during ischemia, and at various time points during reperfusion (e.g., 5 and 120 minutes).
Safety and Handling
This compound has demonstrated low or no cytotoxicity in HEK 293 cells at concentrations up to 10 µM.[1] It has low solubility in physiological saline but is readily soluble in DMSO.[1] Standard laboratory safety precautions should be followed when handling the compound.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting GLX481304 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with GLX481304 in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound has low intrinsic solubility in aqueous solutions like physiological saline (PBS), approximately 6 µM[1]. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO)[1][2]. A stock solution of at least 10 mM in DMSO can be prepared[1]. For a concentration of 10 mg/mL (23.84 mM) in DMSO, the use of ultrasonication and gentle warming (up to 60°C) may be necessary[2]. It is also recommended to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.
Q2: After diluting my DMSO stock solution of this compound into an aqueous buffer, the compound precipitates. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.1%, to avoid solvent effects on your experiment. However, a slightly higher DMSO concentration may be necessary to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.
-
Stirring: Add the DMSO stock to the aqueous buffer drop-wise while vigorously stirring or vortexing the buffer.
-
Co-solvents: Consider the use of a co-solvent system. This involves dissolving the compound in a water-miscible organic solvent (like DMSO) and then adding water or your buffer.
-
Formulation Aids: The use of surfactants or cyclodextrins can help increase the aqueous solubility of hydrophobic drugs. These should be tested for compatibility with your experimental system.
Q3: What is the maximum aqueous solubility of this compound I can expect?
A3: The reported solubility in physiological saline (PBS) is approximately 6 µM. Achieving significantly higher concentrations in purely aqueous solutions without formulation aids is unlikely. For experimental purposes where a higher concentration is needed, it is common practice to use a small percentage of an organic co-solvent like DMSO, as was done in studies where the final DMSO concentration was less than 0.1%.
Q4: Are there any general techniques to improve the solubility of compounds like this compound?
A4: Yes, several techniques are used to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility.
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, allowing them to dissolve in aqueous media.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/System | Concentration | Method | Source |
| Physiological Saline (PBS) | ~ 6 µM | Liquid Chromatography and Mass Spectroscopy | |
| DMSO | 10 mg/mL (23.84 mM) | Not specified; requires sonication and warming | |
| DMSO | 10 mM | Not specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Methodology:
-
Weigh the desired amount of this compound solid in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution, add 238.37 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility issues persist, gently warm the solution to 60°C in a water bath or on a heat block while mixing until the solid is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability, protected from light.
Protocol 2: General Workflow for Diluting this compound into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer from a DMSO stock solution while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture media)
-
Sterile tubes
-
Calibrated pipettes
-
Vortex mixer or magnetic stirrer
Methodology:
-
Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
Place the required volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-wise.
-
Continue to mix the solution for a few minutes after adding the stock solution to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit in that specific buffer and at that concentration has likely been exceeded.
-
Use the final working solution immediately for your experiment.
Visualizations
References
Technical Support Center: Optimizing GLX481304 Concentration for Cardiomyocyte Experiments
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GLX481304?
A1: this compound is a specific inhibitor of NADPH oxidase isoforms 2 and 4 (Nox2 and Nox4).[1][2][3] These enzymes are key sources of reactive oxygen species (ROS) in cardiomyocytes.[3][4] By inhibiting Nox2 and Nox4, this compound effectively suppresses ROS production, which has been shown to improve cardiomyocyte contractility, particularly after ischemic events.[1][3]
Q2: What is the optimal concentration of this compound for cardiomyocyte experiments?
A2: The recommended optimal concentration for inhibiting Nox2 and Nox4 in isolated mouse cardiomyocytes is 1.25 µM, which is the half-maximal inhibitory concentration (IC50).[1][3] It is crucial to perform a dose-response curve to determine the most effective and non-toxic concentration for your specific cell type and experimental conditions. Concentrations between 2.5 µM and 10 µM have been observed to cause a decline in systolic pressure and an increase in diastolic pressure, indicating potential negative effects on cardiomyocyte function.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has low solubility in aqueous solutions like PBS (around 6 µM) but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For optimal storage and use, follow these guidelines:
-
Solvent: Use high-quality, anhydrous DMSO.[2]
-
Stock Solution Concentration: A common stock solution concentration is 10 mM.[5]
-
Storage:
-
Handling: Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2] When preparing your working solution, ensure the final DMSO concentration in the cell culture medium is below 0.1% to avoid solvent toxicity.[5]
Q4: Is this compound cytotoxic to cardiomyocytes?
A4: this compound has demonstrated low or no cytotoxicity in HEK293 cells at a concentration of 10 µM over 24 hours.[5] However, it is always recommended to perform a cytotoxicity assay (e.g., LDH assay or CellTiter-Glo®) with your specific cardiomyocyte cell line to confirm non-toxic concentrations under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound | Improper compound storage or handling: Repeated freeze-thaw cycles or exposure to light may have degraded the compound. | Prepare fresh aliquots of this compound from a new stock. Always protect the compound from light. |
| Incorrect concentration: The concentration may be too low to elicit a response or too high, causing off-target effects. | Perform a dose-response experiment to identify the optimal concentration for your specific cell type and assay. Start with a range around the reported IC50 of 1.25 µM. | |
| Low cell permeability: Although this compound has high cell permeability, experimental conditions can influence uptake. | Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells (typically <0.1%). | |
| Increased cardiomyocyte death or stress | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cardiomyocytes (generally <0.1%). Run a vehicle-only control. |
| High inhibitor concentration: Concentrations significantly above the IC50 can lead to off-target effects and cytotoxicity. | Refer to your dose-response curve and use the lowest effective concentration. Perform a cytotoxicity assay to confirm. | |
| Prolonged incubation: Continuous exposure to the inhibitor may disrupt essential cellular processes. | Optimize the incubation time. Determine the minimum duration required to observe the desired effect. | |
| Variability in ROS measurements | Inconsistent dye loading: Uneven loading of ROS-sensitive fluorescent probes can lead to variable results. | Ensure consistent incubation time and concentration of the fluorescent probe for all samples. Wash cells gently to avoid detachment. |
| Photobleaching of the fluorescent probe: Excessive exposure to light during imaging can reduce the fluorescent signal. | Minimize the exposure time of your samples to the excitation light source. Use an anti-fade mounting medium if applicable. | |
| Probe selection: Different ROS probes have varying specificities. | Select a probe specific to the type of ROS you intend to measure (e.g., DHE for superoxide, Amplex Red for hydrogen peroxide). | |
| Unexpected changes in cardiomyocyte contractility | Off-target effects at high concentrations: As noted, concentrations above 1.25 µM can negatively impact contractility. | Use the recommended concentration of 1.25 µM or lower, as determined by your dose-response experiments. |
| Baseline contractility issues: The health and plating density of cardiomyocytes can affect their contractile function. | Ensure cardiomyocytes are healthy, beating synchronously, and at an appropriate confluency before starting the experiment. |
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Target | Nox2 and Nox4 | [1][3] |
| IC50 | 1.25 µM | [1][3] |
| Recommended Working Concentration | 1.25 µM | [5] |
| Solubility in DMSO | ≥ 10 mg/mL | [2] |
| Solubility in PBS | ~6 µM | [5] |
| Cell Permeability (Caco-2) | High (7.4 ± 0.6 x 10⁻⁶ cm/s) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. Gentle warming (up to 60°C) and sonication can be used to aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Treatment of Cardiomyocytes with this compound
-
Cell Culture: Plate cardiomyocytes at the desired density and allow them to attach and resume spontaneous beating.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1.25 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Treatment: Remove the existing medium from the cardiomyocytes and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes before inducing stress or for the duration of the experiment) at 37°C and 5% CO₂.
Protocol 3: Measurement of Intracellular ROS Production
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) as a general ROS indicator.
-
Cell Preparation: Culture cardiomyocytes in a suitable format (e.g., 96-well black, clear-bottom plate).
-
Treatment: Treat the cells with this compound as described in Protocol 2. Include positive (e.g., H₂O₂) and vehicle controls.
-
DCFH-DA Loading: Prepare a 5-10 µM working solution of DCFH-DA in pre-warmed serum-free medium. Remove the treatment medium from the cells and add the DCFH-DA solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Measurement: Add pre-warmed PBS or medium to the wells and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 4: Cardiomyocyte Contractility Assay
This protocol provides a general workflow for assessing contractility using video microscopy and analysis software.
-
Cell Culture: Plate cardiomyocytes on a suitable culture vessel (e.g., glass-bottom dish) and allow them to form a synchronously beating monolayer.
-
Experimental Setup: Place the culture vessel on a heated microscope stage (37°C) with a perfusion system if required.
-
Baseline Recording: Record several videos of the spontaneously contracting cardiomyocytes before any treatment to establish a baseline contractility rate and amplitude.
-
Treatment: Introduce the medium containing this compound (and a vehicle control in a separate experiment) to the cells.
-
Post-Treatment Recording: After a suitable incubation period, record videos of the contracting cardiomyocytes.
-
Data Analysis: Use a suitable software (e.g., IonOptix, or custom analysis scripts) to analyze the video recordings and quantify parameters such as contraction amplitude, velocity, and duration.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cardiomyocyte studies.
Caption: this compound inhibits Nox2/4-mediated ROS signaling in cardiomyocytes.
References
GLX481304 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of GLX481304 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a specific and potent inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with an IC50 of 1.25 µM for both isoforms.[1][2] It has negligible effects on Nox1.[3][4] By inhibiting Nox2 and Nox4, this compound suppresses the production of reactive oxygen species (ROS), which has been shown to improve cardiomyocyte contractility after ischemia-reperfusion injury.[1][2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions should be stored under the following conditions:
| Storage Temperature | Shelf Life | Special Instructions |
| -80°C | 6 months | |
| -20°C | 1 month | Protect from light |
Data sourced from MedchemExpress.[1]
Q3: What is the solubility of this compound?
This compound has low solubility in aqueous solutions like physiological saline (approximately 6 µM).[3] However, it is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL (23.84 mM).[1][3] For optimal dissolution in DMSO, ultrasonic treatment, warming, and heating to 60°C may be necessary.[1] It is also important to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[5]
Q4: Are there any known data on the stability of this compound in cell culture media over time?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media over extended periods. The stability of a small molecule in media can be influenced by several factors including its chemical structure, the composition of the media, pH, temperature, and the presence of serum components.[6][7][8] It is recommended to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide: this compound Instability in Cell Culture
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the media after adding this compound.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | This compound has limited aqueous solubility.[3] - Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture media immediately before each experiment. Do not store diluted this compound in aqueous media.[9] - Pre-warm Media: Add the this compound stock solution to pre-warmed (37°C) cell culture media while gently mixing to facilitate dissolution.[5] - Two-Step Dilution: First, perform an intermediate dilution of the high-concentration DMSO stock in DMSO before the final dilution into the cell culture medium. |
| High Final Concentration | The concentration of this compound may exceed its solubility limit in the final culture medium. - Perform a Dose-Response Curve: Determine the optimal, effective concentration of this compound for your cell line that remains in solution. |
| Interaction with Media Components | High concentrations of serum proteins can sometimes cause small molecules to precipitate.[5] - Reduce Serum Concentration: If your cell line can be maintained in lower serum conditions, try reducing the serum percentage. - Test Different Media: While no specific incompatibilities have been reported, consider testing different base media if precipitation persists. |
Issue 2: Inconsistent or Diminished Biological Effect
Symptoms:
-
Reduced or no inhibition of ROS production.
-
Higher variability in results between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degradation in Media | The compound may be unstable in the aqueous, 37°C environment of the cell culture. - Replenish Media: For long-term experiments (e.g., >24 hours), consider replenishing the media with freshly prepared this compound to maintain a stable concentration.[9] - Perform a Stability Test: Use the protocol provided below to determine the degradation rate of this compound in your specific media and under your experimental conditions. |
| Sub-optimal Stock Solution | The integrity of the stock solution may be compromised. - Use Fresh DMSO: Ensure you are using fresh, anhydrous DMSO to prepare stock solutions.[5] - Proper Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[9] |
| Adsorption to Plastics | The compound may be binding to the surface of cell culture plates or pipette tips.[6] - Use Low-Binding Plastics: Consider using low-protein-binding plates and pipette tips for your experiments. - Include Controls: Run a control experiment with this compound in media without cells to assess loss due to non-specific binding. |
Experimental Protocol: Determining this compound Stability in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation: Dispense the this compound-containing medium into sterile tubes or a multi-well plate and place it in a cell culture incubator at 37°C with 5% CO₂.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Storage: Immediately store the collected aliquots at -80°C until you are ready for analysis to prevent further degradation.
-
Analysis:
-
Thaw the samples and a freshly prepared standard curve of this compound in the same cell culture medium.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS/MS method.
-
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile and calculate its half-life in your specific cell culture medium.
Visualizations
Caption: this compound inhibits Nox2/Nox4, reducing ROS production.
Caption: A workflow for troubleshooting this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scitechnol.com [scitechnol.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. benchchem.com [benchchem.com]
How to minimize variability in GLX481304 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental results when working with the Nox2/4 inhibitor, GLX481304.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific small molecule inhibitor of NADPH oxidase isoforms 2 (Nox2) and 4 (Nox4), with an IC50 of 1.25 µM.[1] Its primary function is to suppress the production of reactive oxygen species (ROS) in cells where these isoforms are expressed, such as cardiomyocytes.[1][2] It is often used in research related to ischemic injury to the heart.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has low solubility in physiological saline (approximately 6 µM) but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[2]
Q3: What is the recommended storage for this compound stock solutions?
A3: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. Protect the solutions from light.[1]
Q4: What is the optimal final concentration of DMSO in my experiments?
A4: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium or in vivo vehicle should be kept as low as possible, ideally below 0.1%.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: Is this compound cytotoxic?
A5: this compound has demonstrated low or no cytotoxicity in HEK 293 cells at concentrations up to 10 µM in assays lasting up to 24 hours.[2] However, it is always best practice to determine the cytotoxicity of this compound in your specific cell line and experimental conditions.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High Variability in ROS Measurement
-
Possible Cause: Inconsistent this compound concentration due to precipitation in aqueous media.
-
Solution: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. When diluting into your final assay buffer or media, add the this compound stock dropwise while gently vortexing to ensure rapid and even dispersion. A stepwise dilution can also be effective.
-
-
Possible Cause: Variability in cell health and density.
-
Solution: Ensure consistent cell seeding density and confluency across all wells. Use cells within a consistent passage number range and monitor cell viability throughout the experiment.
-
-
Possible Cause: Assay-related artifacts (e.g., auto-oxidation of ROS probes).
-
Solution: Include appropriate controls, such as a cell-free control (media + probe + this compound) to check for direct interactions. Use fresh probe solutions and protect them from light. Consider using a more stable ROS probe if high background is a persistent issue.
-
Issue 2: Unexpected or Off-Target Effects
-
Possible Cause: this compound concentration is too high.
-
Solution: While the IC50 is 1.25 µM, higher concentrations (2.5–10 µM) have been noted to cause negative effects on contractile function in cardiac cells.[2] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and endpoint.
-
-
Possible Cause: this compound does not have general antioxidant effects.
-
Solution: It has been experimentally verified that this compound is not a general ROS scavenger.[2] If you observe effects that suggest broad antioxidant activity, consider other experimental variables or potential contamination.
-
In Vivo Experimentation
Issue 1: Inconsistent Compound Efficacy
-
Possible Cause: Poor bioavailability due to precipitation of this compound upon administration.
-
Solution: While a specific in vivo formulation for this compound is not detailed in the provided search results, a common approach for DMSO-soluble compounds is to use a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be minimized. It is crucial to perform small-scale solubility tests of your final formulation before administration to ensure the compound remains in solution.
-
-
Possible Cause: Variability in animal handling and dosing.
-
Solution: Ensure consistent administration routes, volumes, and timing. Monitor animal weight and health status, as these can influence drug metabolism and distribution.
-
Data Summary
| Parameter | Value | Reference |
| Target | Nox2 and Nox4 | [1] |
| IC50 | 1.25 µM | [1] |
| Solubility in PBS | ~6 µM | [2] |
| Recommended Stock Solution | 10 mM in DMSO | [2] |
| Cell Permeability | High | [2] |
| Cytotoxicity (HEK 293, 24h) | Low at ≤ 10 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro ROS Measurement using a Fluorescent Probe (e.g., H2DCFDA)
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Compound Preparation: Prepare a fresh dilution series of this compound from a 10 mM DMSO stock in serum-free media. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Cell Treatment: Remove the culture medium and treat the cells with the this compound dilutions for the desired incubation period. Include a vehicle control (media with the same final DMSO concentration) and a positive control (a known ROS inducer).
-
Probe Loading: Wash the cells with warm PBS and then incubate with the ROS-sensitive probe (e.g., 5-10 µM H2DCFDA) in serum-free media, protected from light, for 30-60 minutes at 37°C.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or a clear imaging buffer to the wells and immediately measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., ~495/525 nm for fluorescein).
Protocol 2: Preparation of this compound for In Vivo Administration (General Guidance)
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Vehicle Preparation: A common vehicle for administering hydrophobic compounds is a mixture of DMSO, Cremophor EL (or a similar surfactant), and saline. A typical ratio might be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% saline.
-
Final Formulation:
-
Add the required volume of the this compound DMSO stock to an appropriate amount of Cremophor EL and mix thoroughly.
-
Slowly add the saline to the DMSO/Cremophor EL mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the proportion of DMSO and/or Cremophor EL, while considering potential toxicity).
-
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection). Ensure the vehicle control group receives the identical formulation without this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
Caption: Troubleshooting logical relationships.
References
Addressing unexpected cytotoxicity with GLX481304
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity during in vitro experiments with GLX481304. The following resources are designed to help identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4, with an IC50 of 1.25 µM.[1][2][3] It is designed to suppress the production of reactive oxygen species (ROS) in cells and is used in research, particularly in the context of ischemic injury to the heart.[1][2]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Generally, this compound has demonstrated low or no cytotoxicity in cell lines such as HEK 293 and isolated cardiomyocytes at concentrations up to 10 µM in studies with exposure times up to 24 hours. However, at higher concentrations (2.5–10 µM), negative effects on the contractile function of heart tissue have been observed, although the underlying mechanism for this is not yet fully understood. Therefore, while not typically cytotoxic at effective concentrations, unexpected cell death warrants investigation.
Q3: I am observing significant cytotoxicity at concentrations where this compound should be active but not toxic. What are the common initial troubleshooting steps?
A3: When unexpected cytotoxicity is observed, it is crucial to first verify your experimental setup. This includes:
-
Confirming the concentration of this compound: Double-check all calculations for dilutions and consider performing a fresh serial dilution from a new stock.
-
Checking the health and passage number of your cell culture: Unhealthy cells or cells at a high passage number can be more sensitive to treatment.
-
Ensuring the solvent concentration is not toxic: this compound is often dissolved in DMSO. The final concentration of DMSO in your cell culture medium should typically be below 0.5%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.
-
Repeating the experiment with fresh reagents: This helps to rule out contamination or degradation of media, supplements, or the compound itself.
Q4: Could the observed cytotoxicity be an artifact of the assay I am using?
A4: Yes, some cytotoxicity assays can be prone to artifacts. For instance, colorimetric assays like MTT can be affected by compounds that have reducing properties or by precipitates that interfere with absorbance readings. If you suspect an assay artifact, consider the following:
-
Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Include appropriate controls, such as a "compound only" well (without cells) to check for direct interaction with the assay reagents.
-
Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., measuring lactate (B86563) dehydrogenase release for membrane integrity).
Troubleshooting Guides
Guide 1: High Cytotoxicity in All Tested Cell Lines
| Potential Cause | Troubleshooting Action |
| Compound Concentration Error | Verify the calculations for your dilutions and perform a new serial dilution. Confirm the stock concentration of your this compound. |
| High Solvent (DMSO) Concentration | Calculate the final percentage of DMSO in your culture medium. Ensure it is at a non-toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration to confirm the solvent is not the cause of cytotoxicity. |
| Contamination | Check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma). Test a fresh batch of cells from a reliable source. |
| Compound Instability | Assess the stability of this compound in your specific culture medium over the time course of your experiment. Degradation products could be cytotoxic. |
| Poor Compound Solubility | This compound has low solubility in physiological saline. Ensure it is fully dissolved in DMSO before diluting in culture medium. Precipitation in the medium can lead to inconsistent cell exposure and apparent cytotoxicity. |
Guide 2: Cytotoxicity Observed Only in Specific Cell Lines
| Potential Cause | Troubleshooting Action |
| Cell Line-Specific Sensitivity | Different cell lines can have varying sensitivities to a compound. The observed cytotoxicity may be a genuine on-target or off-target effect in that specific cell type. |
| Differential Expression of Nox2/Nox4 | The expression levels of Nox2 and Nox4 can vary between cell lines. Cells with higher expression may be more sensitive to inhibition by this compound. |
| Underlying Health of the Cell Line | Ensure the specific cell line is healthy, within a low passage number, and growing optimally before treatment. |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight in a humidified 37°C incubator with 5% CO₂.
-
Treatment: Treat the cells with the desired concentrations of this compound. Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same concentration of DMSO used for this compound.
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity according to the kit's instructions, typically by subtracting the background and normalizing to the maximum LDH release control.
CellTiter-Blue® Cell Viability Assay
This assay is based on the ability of living cells to convert a redox dye (resazurin) into a fluorescent end product (resorufin).
Materials:
-
CellTiter-Blue® Reagent
-
Cells cultured in 96-well plates
-
Fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the LDH assay protocol.
-
Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.
-
Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Cell viability is proportional to the fluorescent signal.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: this compound inhibits Nox2 and Nox4, reducing ROS production.
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
Technical Support Center: GLX481304 and Fluorescent ROS Detection
Welcome to the technical support center for researchers utilizing GLX481304 in combination with fluorescent probes for the detection of Reactive Oxygen Species (ROS). This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect ROS levels?
This compound is a potent and specific small-molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4.[1][2] These enzymes are major sources of cellular ROS. By inhibiting Nox2 and Nox4, this compound leads to a reduction in the production of superoxide (B77818) and hydrogen peroxide, thereby lowering overall cellular ROS levels.[3]
Q2: Can this compound directly interfere with my fluorescent ROS probe?
Q3: What are the most common fluorescent probes used for ROS detection?
Several fluorescent probes are available to detect different ROS species. The choice of probe depends on the specific ROS you intend to measure and its subcellular location. The table below summarizes some commonly used probes.
| Probe | Target ROS | Typical Excitation/Emission (nm) | Cellular Localization |
| DCFH-DA | General oxidative stress (H₂O₂, RO•, ONOO⁻) | ~485 / ~535 | Cytosol |
| DHE | Superoxide (O₂⁻) | ~518 / ~605 | Cytosol and Nucleus |
| MitoSOX Red | Mitochondrial Superoxide (O₂⁻) | ~510 / ~580 | Mitochondria |
Q4: Should I be concerned about the solvent used for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] High concentrations of DMSO can have biological effects and may influence ROS production. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of DMSO used to dissolve this compound, to account for any solvent-related effects.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound with fluorescent ROS probes.
Problem 1: Unexpected Increase in Fluorescence Signal with this compound Treatment
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | Although unlikely based on available data, it's crucial to test for this. Control Experiment: In a cell-free system (e.g., PBS or your assay buffer), measure the fluorescence of this compound alone at the excitation and emission wavelengths of your ROS probe. |
| Interaction with the Probe | This compound might alter the chemical properties of the probe, leading to a non-ROS-mediated increase in fluorescence. Control Experiment: In a cell-free system, incubate your fluorescent probe with this compound and measure the fluorescence over time. Compare this to the probe alone. |
| Cellular Stress Response | High concentrations of any compound can induce cellular stress and paradoxically increase ROS production. Action: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type. |
Problem 2: No Change or a Smaller than Expected Decrease in Fluorescence with this compound
| Possible Cause | Troubleshooting Step |
| Nox2/4 are not the primary source of ROS | In your specific experimental model and conditions, other sources of ROS (e.g., mitochondria, other Nox isoforms) might be dominant. Action: Use other specific inhibitors or genetic tools (e.g., siRNA) to investigate the contribution of different ROS sources. |
| Probe Inspecificity | The fluorescent probe might be reacting with ROS species that are not generated by Nox2/4. Action: Use a more specific probe for the ROS of interest. For example, if you suspect mitochondrial ROS, use a mitochondria-targeted probe like MitoSOX Red. |
| Insufficient this compound Concentration or Incubation Time | The inhibitor may not have reached its target at a sufficient concentration or for a long enough duration. Action: Optimize the concentration and incubation time of this compound. A time-course and dose-response experiment is recommended. |
Problem 3: High Background Fluorescence in All Samples
| Possible Cause | Troubleshooting Step |
| Probe Auto-oxidation | Many ROS probes can auto-oxidize when exposed to light and air, leading to a high background signal. Action: Prepare fresh probe solutions for each experiment and protect them from light. |
| Cellular Autofluorescence | Cells naturally contain fluorescent molecules (e.g., NADH, FAD) that can contribute to background noise. Action: Include an unstained cell control to measure the baseline autofluorescence. |
| Phenol (B47542) Red in Media | Phenol red in cell culture media is fluorescent and can interfere with the assay. Action: Use phenol red-free media for the duration of the experiment. |
Experimental Protocols
Protocol 1: General Protocol for Cellular ROS Detection using DCFH-DA
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (DMSO) in fresh, serum-free, phenol red-free medium for the desired incubation time.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Load the cells with 5-10 µM DCFH-DA in warm PBS or serum-free medium.[4] Incubate for 30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with warm PBS to remove excess probe.
-
ROS Induction (Optional): If you are studying induced ROS production, add your stimulus at this point.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[4] Readings can be taken kinetically or at a fixed endpoint.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the fluorescence of treated cells to the vehicle control.
Protocol 2: Cell-Free Control for this compound Interference
-
Prepare Solutions: Prepare solutions of your fluorescent probe (e.g., 10 µM DCFH-DA) and this compound at the highest concentration used in your cellular assays in your assay buffer (e.g., PBS).
-
Mix and Incubate: In a multi-well plate, mix the probe solution with either this compound or the vehicle control.
-
Measure Fluorescence: Immediately begin measuring the fluorescence at the appropriate wavelengths over the same time course as your cellular experiment.
-
Analysis: Compare the fluorescence signal of the probe with this compound to the probe with the vehicle control. A significant increase or decrease in fluorescence in the presence of this compound would indicate direct interference.
Visualizations
Caption: A logical workflow for troubleshooting experiments involving this compound and fluorescent ROS probes.
Caption: The inhibitory effect of this compound on Nox2/4-mediated ROS production and its detection by a fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Best practices for dissolving and diluting GLX481304
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and diluting GLX481304. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It has low solubility in aqueous solutions like physiological saline (PBS), at approximately 6 µM.[2] Therefore, DMSO is the recommended solvent for preparing stock solutions.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO.[1] A common stock solution concentration is 10 mM.[1][2] To aid dissolution, you can use ultrasonication and gentle warming up to 60°C.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Store this compound stock solutions in tightly sealed vials, protected from light.[1] For long-term storage, it is recommended to keep the solution at -80°C, which is stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/media. What should I do?
A4: Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic compounds. Here are some key strategies to prevent this:
-
Add stock to buffer: Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer or media. Never add the aqueous solution directly to the DMSO stock. This helps to ensure rapid and uniform mixing, preventing localized high concentrations of the compound that can lead to precipitation.
-
Control final DMSO concentration: Keep the final concentration of DMSO in your experimental solution as low as possible, ideally below 1%, and for many cell lines, below 0.5% or even 0.1%, to minimize solvent toxicity.
-
Use intermediate dilutions: Instead of a single large dilution, perform serial dilutions. You can first create an intermediate dilution of your stock in DMSO before the final dilution into the aqueous medium.
-
Pre-warm solutions: In some cases, warming both the stock solution and the aqueous diluent to 37°C before mixing can help prevent precipitation, especially if the experiment is to be conducted at this temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. The DMSO may have absorbed water (hygroscopic). 2. Insufficient mixing or temperature. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Gently warm the solution up to 60°C and use an ultrasonic bath to aid dissolution.[1] |
| Precipitation occurs immediately upon dilution in aqueous buffer. | 1. The aqueous solubility limit was exceeded due to poor mixing. 2. The final concentration of this compound is too high for the final DMSO concentration. | 1. Add the DMSO stock solution slowly and dropwise into the vigorously stirring aqueous solution. 2. Decrease the final concentration of this compound or consider a slightly higher, yet non-toxic, final DMSO concentration. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | 1. The compound is slowly coming out of a supersaturated solution. 2. The solution was not stored properly. | 1. Prepare fresh dilutions for each experiment. 2. Ensure proper storage of stock solutions (aliquoted, at -80°C, protected from light). |
Quantitative Data Summary
The following table summarizes the solubility and storage information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 419.52 g/mol | [1] |
| Solubility in DMSO | 10 mg/mL (23.84 mM) | [1] |
| Solubility in PBS | ~6 µM | [2] |
| Recommended Stock Concentration | 10 mM in DMSO | [1][2] |
| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or heating block (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.1952 mg of this compound (Molecular Weight = 419.52 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the vial thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for 5-10 minutes or gently warm the solution to 60°C to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: Serial Dilution for Cell-Based Assays (Example: 1 µM final concentration)
Objective: To prepare a final concentration of 1 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an intermediate stock solution (1 mM):
-
Take 10 µL of the 10 mM this compound stock solution.
-
Add it to 90 µL of anhydrous DMSO.
-
Mix well by gentle pipetting. This creates a 1 mM intermediate stock solution in 100% DMSO.
-
-
Prepare the final working solution:
-
Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle vortexing or inversion.
-
This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of cell culture medium (0.1% DMSO).
Visualizations
References
Identifying and mitigating GLX481304 degradation
Welcome to the technical support center for GLX481304, a specific inhibitor of NADPH oxidase isoforms Nox2 and Nox4. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential degradation of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the NADPH oxidase isoforms Nox2 and Nox4 with an IC50 of 1.25 µM.[1] Its primary function is to suppress the production of Reactive Oxygen Species (ROS) in cells.[1] In cardiomyocytes, this inhibition of ROS production has been shown to improve contractility, particularly after ischemic events.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to prevent the degradation of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is also advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO, with a stock solution of 10 mM being commonly used.
Q4: What are the potential consequences of this compound degradation in my experiments?
A4: Degradation of this compound can lead to a loss of its inhibitory activity against Nox2 and Nox4. This can result in inconsistent or misleading experimental outcomes, such as a diminished effect on ROS production or a lack of the expected physiological response.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially linked to its degradation.
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory effect on ROS production | Degradation of this compound due to improper storage (e.g., prolonged storage at -20°C, exposure to light, repeated freeze-thaw cycles). | 1. Prepare a fresh stock solution of this compound from a new, unopened vial. 2. Ensure the new stock solution is stored at -80°C in small, single-use aliquots and protected from light. 3. Verify the purity of the new stock solution using the HPLC protocol provided below. |
| Inconsistent results between experiments | Partial degradation of the this compound stock solution over time. | 1. Discard the old stock solution and prepare a fresh one. 2. Implement a strict aliquoting and storage protocol to maintain consistency. 3. Always use a fresh aliquot for each experiment. |
| Precipitate formation in the stock solution | The solubility of this compound may be affected by temperature changes or solvent evaporation. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, it may indicate degradation. Prepare a fresh stock solution. |
| Unexpected cellular toxicity at working concentrations | Degradation products of this compound may have cytotoxic effects. | 1. Confirm the purity of your this compound stock. 2. If degradation is suspected, switch to a freshly prepared stock solution. 3. Perform a dose-response curve to re-establish the optimal non-toxic working concentration. |
Hypothetical Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes a 1,3,5-triazine (B166579) ring, a piperazine (B1678402) ring, and an aryl ether bond, the following degradation mechanisms are plausible:
-
Hydrolysis of the Triazine Ring: The 1,3,5-triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to ring-opening and loss of the core scaffold.[2][3][4][5][6]
-
Oxidation of the Piperazine Ring: The piperazine moiety can undergo oxidation, potentially at the nitrogen atoms, leading to the formation of N-oxides or other oxidized species.[7][8][9][10][11] This could alter the molecule's conformation and its ability to bind to the target enzymes.
-
Cleavage of the Aryl Ether Bond: The ether linkage could be susceptible to cleavage, particularly in the presence of strong acids or bases, or through oxidative mechanisms.[12][13][14][15][16] This would separate the molecule into two fragments, leading to a complete loss of activity.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is 70:30 (v/v) acetonitrile:water. Adding 0.1% formic acid to the mobile phase can improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The purity of this compound can be estimated by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.
Protocol 2: Preparation and Storage of this compound Stock Solutions
To minimize degradation, follow these steps for preparing and storing this compound:
-
Weighing: On an analytical balance, carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes.
-
Storage:
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
-
Usage: When needed, thaw a single aliquot at room temperature and use it for the experiment. Discard any unused portion of the thawed aliquot to avoid freeze-thaw cycles.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in improving cardiomyocyte function.
Recommended Experimental Workflow for this compound Usage
Caption: Workflow to minimize this compound degradation during experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazine - Wikipedia [en.wikipedia.org]
- 4. Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. <i>sym</i>-TRIAZINES. 7. HYDROLYSIS AND CYCLIZATION OF 1,3,5-TRIAZINE SERIES MONONITRILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Reactions of Piperazines | Ambeed [ambeed.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Selective cleavage of aryl ether bonds in dimeric lignin model compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Adjusting GLX481304 dosage for different cell types
Welcome to the technical support center for GLX481304. This guide provides essential information, troubleshooting advice, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific small molecule inhibitor of NADPH oxidase 2 (Nox2) and Nox4.[1][2] These enzymes are significant sources of Reactive Oxygen Species (ROS) in various cell types, particularly cardiomyocytes.[2][3] this compound has been shown to suppress ROS production and has potential applications in research related to ischemic injury.[1][2]
Q2: What is the IC50 value for this compound?
A2: The reported IC50 value for this compound against both Nox2 and Nox4 is 1.25 µM.[1][2][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous solutions like PBS (around 6 µM).[3] It is recommended to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[3] For example, a 10 mM stock solution in DMSO is commonly used.[3] For experiments, this stock can be further diluted into your aqueous experimental medium.
Q4: What is the recommended final concentration of DMSO in my cell culture?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with concentrations below 0.1% being ideal.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: How should I store this compound solutions?
A5: For long-term storage, stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to protect the solutions from light.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.[4]
Troubleshooting Guides
Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.
-
Possible Cause: Suboptimal Concentration.
-
Solution: The optimal concentration of this compound can vary significantly between cell types due to differences in Nox2/Nox4 expression levels and cellular permeability. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 25 µM) to identify the effective range.
-
-
Possible Cause: Low Target Expression.
-
Solution: Confirm that your cell line of interest expresses Nox2 and/or Nox4 at sufficient levels. You can verify this through techniques such as qPCR or Western blotting.
-
-
Possible Cause: Compound Instability.
-
Solution: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[4] If you suspect degradation, prepare a fresh stock solution.
-
Issue 2: I am observing significant cytotoxicity or off-target effects.
-
Possible Cause: Concentration is too high.
-
Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity.[5] Determine the toxicity profile of this compound in your cell line using a cell viability assay (e.g., MTT, resazurin (B115843), or LDH assay).[3] This will help you identify the maximum non-toxic concentration. Based on published data, this compound has shown low cytotoxicity in HEK293 cells at 10 µM for 24 hours.[3]
-
-
Possible Cause: Solvent Toxicity.
-
Solution: Ensure the final DMSO concentration in your experiments is below 0.5%, and ideally below 0.1%.[3] Always compare your results to a vehicle control with the same DMSO concentration.
-
Issue 3: My this compound solution appears cloudy or has precipitated after dilution.
-
Possible Cause: Poor Solubility in Aqueous Media.
-
Solution: this compound has limited solubility in aqueous buffers.[3] When diluting the DMSO stock into your final medium, ensure rapid and thorough mixing to prevent precipitation. If precipitation persists, consider preparing an intermediate dilution in a serum-containing medium before the final dilution.
-
Data Presentation
Table 1: Published Activity and Properties of this compound
| Parameter | Value | Cell Types | Reference |
| Target | Nox2 and Nox4 | N/A | [1][2] |
| IC50 | 1.25 µM | N/A | [1][2][3] |
| Solubility in PBS | ~6 µM | N/A | [3] |
| Cytotoxicity (LDH assay, 3h) | No significant toxicity | HEK293 | [3] |
| Cytotoxicity (CellTiter-Blue, 24h) | ~75% viability | HEK293 | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using a Cell Viability Assay
This protocol describes how to determine the cytotoxic profile of this compound on a new cell line using a resazurin-based viability assay.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound at various concentrations (e.g., 0, 0.2, 0.5, 1, 2.5, 5, 10, 25 µM) in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the appropriate wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle control (0 µM this compound) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Mandatory Visualizations
Caption: Signaling pathway of Nox2/Nox4 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal dosage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
Validation & Comparative
Validating the Inhibitory Potency of GLX481304 on Nox2 and Nox4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of GLX481304 on NADPH oxidase 2 (Nox2) and Nox4, benchmarked against other commonly used inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the validation and assessment of these compounds in a research setting.
Executive Summary
This compound has emerged as a specific dual inhibitor of both Nox2 and Nox4 isoforms. Experimental data demonstrates its potent inhibitory effect on these key enzymatic sources of reactive oxygen species (ROS), which are implicated in a variety of pathological conditions. This guide offers a direct comparison of this compound's performance with alternative Nox inhibitors, providing researchers with the necessary data to make informed decisions for their specific experimental needs.
Comparative Inhibitory Activity
The inhibitory potency of this compound against Nox2 and Nox4 is presented below in comparison to other known Nox inhibitors. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the concentration of each inhibitor required to reduce the activity of the respective enzyme by 50%.
| Inhibitor | Target(s) | Nox2 IC50 (µM) | Nox4 IC50 (µM) | Notes |
| This compound | Nox2/Nox4 | 1.25 [1][2][3][4][5][6][7] | 1.25 [1][2][3][4][5][6][7] | Specific dual inhibitor with negligible effects on Nox1.[1][2][3][4][5][6][7] |
| GSK2795039 | Nox2 | ~0.27[8] | >1000[8] | Highly selective for Nox2.[8] |
| VAS2870 | Pan-Nox | ~1.1 - 2[9][10] | ~12.3[9] | Broad spectrum Nox inhibitor.[11] |
| GKT137831 (Setanaxib) | Nox1/Nox4 | Weak inhibition[12] | Ki: ~0.11[13] | Primarily a Nox1 and Nox4 inhibitor.[14][12][13][15] |
| Apocynin | Nox2 | ~10[16][17][18] | >200[19] | Considered a selective Nox2 inhibitor, though its mechanism is debated.[18][19] |
| Diphenyleneiodonium (DPI) | Pan-Nox/Flavoenzymes | ~0.9[20] | ~0.2[19] | Non-selective inhibitor of flavoenzymes, including all Nox isoforms.[19][21][22] |
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for Nox2 and Nox4 activation. Understanding these pathways is crucial for designing and interpreting experiments aimed at validating inhibitor activity.
Caption: Nox2 activation pathway.
Caption: Nox4 regulation and activity.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable the validation of Nox2 and Nox4 inhibitory compounds.
Protocol 1: Measurement of Nox4 Activity (Amplex Red Assay)
This assay is suitable for measuring the hydrogen peroxide (H₂O₂) produced by Nox4.
Materials:
-
HEK293 cells overexpressing human Nox4 (or other suitable cell line)
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Krebs-Ringer-Phosphate-Glucose (KRPG) buffer
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Black 96-well microplate
Procedure:
-
Culture Nox4-expressing cells to the desired confluency.
-
On the day of the assay, trypsinize, count, and wash the cells. Resuspend the cells in KRPG buffer.
-
Prepare a reaction mixture in KRPG buffer containing 50 µM Amplex Red and 0.1 U/mL HRP.
-
In a black 96-well plate, add the test inhibitors at various concentrations. Include a vehicle control (DMSO).
-
Add 50 µL of the Amplex Red/HRP reaction mixture to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding a suspension of Nox4-expressing cells to each well.
-
Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Record fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of H₂O₂ production and determine the IC50 value for the inhibitor.
Protocol 2: Measurement of Nox2 Activity (Cytochrome c Reduction Assay)
This assay is designed to measure the superoxide (O₂⁻) produced by Nox2, particularly in phagocytic cells.
Materials:
-
Differentiated HL-60 cells (neutrophil-like) or isolated human neutrophils
-
Cytochrome c from horse heart
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well microplate
Procedure:
-
Prepare a suspension of differentiated HL-60 cells or neutrophils in HBSS.
-
To each well of a 96-well plate, add the test inhibitors at various concentrations, followed by the cell suspension.
-
Add cytochrome c to a final concentration of 100 µM.
-
Take a basal reading at 550 nm (and a reference at 540 nm) using a microplate reader.
-
Stimulate the cells by adding PMA to a final concentration of 100 nM to initiate the oxidative burst.
-
Incubate the plate at 37°C for 60 minutes.
-
After incubation, take a final reading at 550 nm (and 540 nm).
-
Calculate the amount of superoxide produced by the change in absorbance at 550 nm, using an extinction coefficient for reduced cytochrome c.
-
Determine the IC50 value for the inhibitor.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a logical workflow for the validation of a novel Nox inhibitor.
Caption: Inhibitor validation workflow.
Conclusion
This compound presents as a valuable research tool for investigating the roles of Nox2 and Nox4 in health and disease due to its specific and potent dual inhibitory activity. This guide provides the foundational data and methodologies to enable researchers to independently validate its efficacy and compare it with other available inhibitors, thereby facilitating more robust and reproducible scientific outcomes.
References
- 1. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Nox2/Nox4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. VAS 2870 | NADPH Oxidase Inhibitors: R&D Systems [rndsystems.com]
- 11. VAS2870 is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
- 16. immune-system-research.com [immune-system-research.com]
- 17. researchgate.net [researchgate.net]
- 18. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NOX4 activity is determined by mRNA levels and reveals a unique pattern of ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. caymanchem.com [caymanchem.com]
A Comparative Efficacy Analysis of GLX481304 and GSK2795039 in Modulating NADPH Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent research compounds, GLX481304 and GSK2795039, both inhibitors of the NADPH oxidase (NOX) family of enzymes, which are critical mediators of reactive oxygen species (ROS) production. This document synthesizes available experimental data to objectively evaluate their performance and provides insights into their respective mechanisms and selectivity.
I. Overview and Mechanism of Action
Both this compound and GSK2795039 are small molecule inhibitors targeting the NOX family, yet they exhibit distinct selectivity profiles. GSK2795039 is characterized as a potent and highly selective inhibitor of NOX2, the phagocytic NADPH oxidase, which plays a crucial role in host defense and inflammatory responses.[1][2][3] Its mechanism of action is competitive with respect to the enzyme's substrate, NADPH.[3] In contrast, this compound is a dual inhibitor, targeting both NOX2 and NOX4 isoforms with similar potency.[4][5] NOX4 is distinguished by its constitutive activity and its primary product being hydrogen peroxide. The dual inhibitory nature of this compound suggests its potential application in pathological conditions where both NOX2 and NOX4 are implicated, such as in cardiovascular diseases like ischemia-reperfusion injury.[6][7]
II. Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the inhibitory potency and selectivity of this compound and GSK2795039. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | GSK2795039 |
| Target(s) | NOX2 and NOX4 | NOX2 |
| IC50 (NOX2) | 1.25 µM[4][5] | pIC50: 5.5 - 6.5 (equivalent to ~0.32 - 3.2 µM)[8] |
| IC50 (NOX4) | 1.25 µM[4][5] | Inactive (up to 100 µM in WST-1 assay)[2] |
| Selectivity | Negligible effect on NOX1[4] | Selective over NOX1, NOX3, NOX4, NOX5, xanthine (B1682287) oxidase, and eNOS[1][2] |
| Mechanism | Not explicitly stated | NADPH competitive[3] |
III. In Vivo Efficacy
Both compounds have demonstrated efficacy in preclinical animal models, highlighting their potential for in vivo applications.
-
This compound: In a mouse model of myocardial ischemia-reperfusion injury, this compound was shown to improve cardiomyocyte contractility and suppress ROS production in isolated cardiomyocytes.[4][6]
-
GSK2795039: This inhibitor has demonstrated in vivo target engagement by abolishing ROS production in a mouse paw inflammation model.[1][2] Furthermore, it showed therapeutic activity in a murine model of acute pancreatitis by reducing serum amylase levels.[1][3]
IV. Signaling Pathway and Experimental Workflow
To visually represent the context of these inhibitors, the following diagrams illustrate the general NOX2 signaling pathway and a typical experimental workflow for evaluating NOX inhibitors.
Caption: General signaling pathway for the activation of the NOX2 enzyme complex.
Caption: A generalized workflow for the in vitro evaluation of NOX inhibitors.
V. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the characterization of this compound and GSK2795039.
A. This compound: NOX2 and NOX4 Inhibition Assays
This compound was identified through a high-throughput screening of a chemical library.[4] The primary assay for NOX4 inhibition utilized T-Rex-293 cells with inducible overexpression of NOX4, with a subsequent confirmation in HEK293 cells constitutively overexpressing NOX4.[4]
-
NOX4 Inhibition Assay (Amplex Red-based):
-
Cell Line: T-Rex-293 cells with inducible NOX4 expression or HEK293 cells with constitutive NOX4 expression.
-
Assay Format: 384-well plate format.
-
Detection Reagent: Amplex Red, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the fluorescent product resorufin.
-
Procedure: Cells were incubated with varying concentrations of this compound prior to the measurement of fluorescence as an indicator of ROS production.
-
Counter-screen: A counter-screen with 4 µM H₂O₂ was performed to eliminate compounds that interfere with the detection system.[4]
-
-
NOX2 Inhibition Assay:
-
The specific details of the NOX2 inhibition assay for this compound are not extensively described in the provided search results, but it is stated that the IC50 was determined to be 1.25 µM.[4]
-
B. GSK2795039: NOX2 Inhibition and Selectivity Assays
The characterization of GSK2795039 involved a comprehensive panel of cell-free and cell-based assays to determine its potency and selectivity.
-
Cell-Free Semirecombinant NOX2 Enzyme Assay:
-
Enzyme Source: Membranes from baby hamster kidney (BHK) cells expressing human gp91phox (NOX2) and p22phox, combined with purified recombinant cytosolic proteins (p47phox, p67phox, and Rac1).
-
Activation: The enzyme complex was activated with arachidonic acid.
-
ROS Detection: The primary assay utilized the HRP/Amplex Red system to detect H₂O₂.[3] Additional assays monitored NADPH depletion and oxygen consumption.
-
Procedure: The assay was performed in a 1536-well plate format. GSK2795039 was incubated with the enzyme components before initiating the reaction.
-
-
Cell-Based NOX2 Assay:
-
Cell Line: Differentiated human promyelocytic leukemia cells (HL-60) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Cells were stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate NOX2.
-
ROS Detection: ROS production was measured using chemiluminescent probes such as L-012 or fluorescent probes like Oxyburst Green.[2]
-
Procedure: Cells were pre-incubated with GSK2795039 for a defined period (e.g., 10 minutes) before stimulation and subsequent measurement of ROS.
-
-
NOX Isoform Selectivity Assays:
-
The selectivity of GSK2795039 was assessed using cell-based assays for NOX1, NOX3, NOX4, and NOX5.[2] ROS production was measured using either the HRP/Amplex Red assay or a superoxide dismutase (SOD)-inhibitable water-soluble tetrazolium salt (WST-1) assay.[2] GSK2795039 was found to be inactive against other NOX isoforms in the WST-1 assay.[2]
-
VI. Conclusion
This compound and GSK2795039 represent valuable tools for investigating the roles of NOX enzymes in health and disease. GSK2795039 stands out as a highly selective and potent NOX2 inhibitor, making it an excellent choice for studies focused specifically on the function of this isoform. Its demonstrated in vivo activity in models of inflammation further underscores its utility.
This compound, with its dual inhibitory action on NOX2 and NOX4, offers a different therapeutic hypothesis. This compound may be particularly relevant in complex pathologies where both enzymes contribute to oxidative stress, such as in the context of cardiac ischemia-reperfusion injury.
The choice between these two inhibitors will ultimately depend on the specific research question and the biological system under investigation. The data presented in this guide, including the distinct selectivity profiles and demonstrated in vivo effects, should aid researchers in making an informed decision for their experimental designs. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative potencies and selectivities.
References
- 1. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rndsystems.com [rndsystems.com]
A Comparative Guide to Nox Isoform Inhibitors: GLX481304 versus GKT137831
For Researchers, Scientists, and Drug Development Professionals
In the landscape of NADPH oxidase (Nox) inhibitors, GLX481304 and GKT137831 (Setanaxib) have emerged as critical tools for investigating the roles of specific Nox isoforms in various pathological conditions. This guide provides an objective comparison of their inhibitory profiles, mechanisms of action, and the experimental data supporting their characterization.
At a Glance: Key Differences
| Feature | This compound | GKT137831 (Setanaxib) |
| Primary Targets | Nox2 and Nox4 | Nox1 and Nox4 |
| Potency | IC50: 1.25 µM (Nox2 & Nox4)[1][2] | Ki: 110 nM (Nox1), 140 nM (Nox4) |
| Selectivity | Negligible effect on Nox1.[3][4] | ~10-fold or more selective for Nox1/4 over Nox2 and Nox5. |
| Mechanism | Direct inhibition of Nox2 and Nox4, reducing ROS production.[3] | Downregulates ROS-dependent signaling pathways (e.g., Akt/mTOR, NF-κB). |
| Therapeutic Area of Interest | Ischemia-reperfusion injury of the heart. | Fibrotic diseases, cardiovascular disorders. |
In-Depth Inhibitory Profile
The selectivity of these inhibitors is a crucial determinant of their application in research and potential therapeutic development.
This compound is a specific dual inhibitor of Nox2 and Nox4. It was identified through a high-throughput screening of a 40,000-compound library and has been characterized to have an IC50 of 1.25 µM for both Nox2 and Nox4. Importantly, it shows negligible inhibitory activity against Nox1 and does not exhibit general antioxidant effects, indicating its specificity for the target enzymes.
GKT137831 , also known as Setanaxib, is a potent dual inhibitor of Nox1 and Nox4. It exhibits high affinity for these isoforms, with Ki values of 110 nM for Nox1 and 140 nM for Nox4. Its potency against other Nox isoforms is significantly lower, with a Ki of 1750 nM for Nox2 and 410 nM for Nox5, demonstrating its selectivity.
Quantitative Inhibitory Data
| Inhibitor | Target Isoform | Potency (IC50/Ki) | Assay Type | Cell/System Used |
| This compound | Nox2 | IC50: 1.25 µM | Cell-based (isoluminol chemiluminescence) | PMA-stimulated human neutrophils |
| Nox4 | IC50: 1.25 µM | Cell-based (Amplex Red) | T-Rex-293 cells with inducible Nox4 expression | |
| Nox1 | Negligible inhibition | Cell-based (Amplex Red) | CHO cells overexpressing Nox1 | |
| GKT137831 | Nox1 | Ki: 110 nM | Cell-free | Membranes from cells overexpressing hNox1 |
| Nox4 | Ki: 140 nM | Cell-free | Membranes from cells overexpressing hNox4 | |
| Nox2 | Ki: 1750 nM | Cell-free | Membranes from cells overexpressing hNox2 | |
| Nox5 | Ki: 410 nM | Cell-free | Membranes from cells overexpressing hNox5 |
Mechanism of Action and Downstream Signaling
This compound exerts its effects by directly inhibiting the enzymatic activity of Nox2 and Nox4, thereby reducing the production of reactive oxygen species (ROS). In the context of cardiac ischemia-reperfusion injury, this compound has been shown to improve cardiomyocyte contractility by preventing ROS-induced modifications of the contractile machinery.
GKT137831 functions by inhibiting Nox1 and Nox4, leading to a reduction in ROS production. This subsequently downregulates several key ROS-dependent signaling pathways. Notably, GKT137831 has been demonstrated to suppress the Akt/mTOR and NF-κB signaling pathways, which are centrally involved in inflammation, fibrosis, and cell proliferation. It has also been shown to ameliorate doxorubicin-induced cardiotoxicity by inhibiting the MAPK pathway.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate characterization of enzyme inhibitors. Below are summaries of the key assays used to evaluate this compound and GKT137831.
This compound Characterization Assays
-
Nox4 Inhibition Assay (Cell-based, Amplex Red):
-
Cell Line: T-Rex-293 cells with tetracycline-inducible Nox4 expression.
-
Induction: Nox4 expression was induced with tetracycline (B611298) 18 hours prior to the assay.
-
Inhibitor Incubation: Cells were incubated with this compound for 30 minutes at 37°C.
-
ROS Detection: Hydrogen peroxide production was measured using the Amplex Red fluorescence assay.
-
-
Nox2 Inhibition Assay (Cell-based, Isoluminol Chemiluminescence):
-
Cell Type: Freshly isolated human neutrophils.
-
Activation: Neutrophils were stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce Nox2-dependent ROS production.
-
ROS Detection: Extracellular ROS was quantified using isoluminol, a chemiluminescent probe, with signal amplification by horseradish peroxidase (HRP). Luminescence was detected using a microplate reader.
-
-
Nox1 Inhibition Assay (Cell-based, Amplex Red):
-
Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing Nox1.
-
ROS Detection: Hydrogen peroxide production was measured using the Amplex Red fluorescence assay.
-
GKT137831 Characterization Assays
-
Nox Isoform Inhibition Assays (Cell-free):
-
Enzyme Source: Membranes prepared from cells heterologously overexpressing specific human Nox isoforms (hNox1, hNox2, hNox4, hNox5).
-
Assay Principle: Measurement of ROS production in the presence of varying concentrations of GKT137831 to determine the inhibitory constant (Ki).
-
ROS Detection: Specific details on the ROS detection method in the original characterization were not provided in the reviewed sources, but similar assays often employ methods like Amplex Red or cytochrome c reduction.
-
-
Cellular ROS Production Assay (Amplex Red):
-
Cell Types: Human pulmonary artery endothelial cells (HPAECs) and smooth muscle cells (HPASMCs).
-
Stimulus: Hypoxia (1% O2) for 72 hours to induce ROS production.
-
Inhibitor Treatment: Cells were treated with GKT137831 for the final 24 hours of hypoxic exposure.
-
ROS Detection: Hydrogen peroxide release into the culture medium was measured using the Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nox2/4 Inhibitors for Cardiac Research: Alternatives to GLX481304
For Researchers, Scientists, and Drug Development Professionals
The role of NADPH oxidase (Nox) enzymes, particularly the Nox2 and Nox4 isoforms, in the pathophysiology of cardiovascular diseases has spurred significant interest in the development of targeted inhibitors. These enzymes are key sources of reactive oxygen species (ROS) in the heart, contributing to oxidative stress, cellular damage, and adverse cardiac remodeling. GLX481304 has been identified as a dual inhibitor of Nox2 and Nox4, showing promise in preclinical cardiac research. This guide provides a comparative overview of this compound and two alternative inhibitors, Setanaxib (GKT137831) and VAS2870, to aid researchers in selecting the appropriate tool for their cardiac studies.
Inhibitor Performance Comparison
The following table summarizes the key characteristics and reported potency of this compound, Setanaxib, and VAS2870 based on available experimental data.
| Feature | This compound | Setanaxib (GKT137831) | VAS2870 |
| Target(s) | Nox2, Nox4[1][2] | Nox1, Nox4[3] | Pan-Nox inhibitor (inhibits Nox1, Nox2, Nox4, Nox5)[4][5] |
| IC50 / Ki Values | IC50: - Nox2: 1.25 µM[1][2] - Nox4: 1.25 µM[1][2] | Ki: - Nox1: 140 nM[3] - Nox4: 110 nM[3] | IC50: - Nox1: ~low µM[6] - Nox2: ~0.7 µM[6] - Nox4: ~low µM[6] - Nox5: ~high µM[6] Note: Potency can vary depending on the assay.[7][8] |
| Reported Cardiac Effects | - Suppresses ROS production in isolated mouse cardiomyocytes.[1] - Improves cardiomyocyte contractility after ischemia-reperfusion.[1][2] | - Ameliorates doxorubicin-induced cardiotoxicity.[9] - Attenuates cardiac remodeling.[10] | - Attenuates PDGF-dependent smooth muscle cell chemotaxis.[5] - Shows protective effects in models of ischemic stroke.[7] |
| Selectivity Profile | Selective for Nox2 and Nox4 over Nox1.[2] | Selective for Nox1 and Nox4.[3] | Broad-spectrum Nox inhibitor.[4][5] |
| Clinical Development | Preclinical | Phase 2 clinical trials for various fibrotic diseases.[3] | Preclinical |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors operate, the following diagrams illustrate the general signaling pathway of Nox2/4 in cardiomyocytes and typical experimental workflows for assessing their effects.
Detailed Experimental Protocols
Measurement of Intracellular ROS Production using Amplex® Red
This protocol is adapted from studies measuring hydrogen peroxide (H₂O₂) production in cellular systems.
Materials:
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Krebs-Ringer Phosphate Buffer (KRPG)
-
Cell lysis reagent
-
96-well plates
-
Fluorometric microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Culture and Treatment: Plate cardiomyocytes in 96-well plates and culture until the desired confluency. Treat cells with the desired stimulus (e.g., angiotensin II, doxorubicin) with or without the Nox inhibitor (this compound, Setanaxib, or VAS2870) for the specified duration.
-
Cell Lysis:
-
Rinse the cells twice with phosphate-buffered saline (PBS).
-
Add 50 µL/well of a microplate lysis reagent diluted in KRPG.
-
Incubate for 10 minutes at 37°C with vigorous mixing to ensure complete lysis.
-
-
Amplex® Red Reaction:
-
Prepare a working solution of Amplex® Red and HRP in a suitable reaction buffer according to the manufacturer's instructions.
-
Add the Amplex® Red/HRP working solution to each well containing the cell lysate.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-cell control.
-
Normalize the fluorescence values to the protein concentration in each well.
-
Compare the ROS levels between different treatment groups.
-
Assessment of Cardiac Function using the Langendorff Isolated Heart Preparation
This is a generalized protocol for assessing the effects of Nox inhibitors on cardiac function in an ex vivo model.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system
-
Animal model (e.g., mouse, rat)
Procedure:
-
Heart Isolation:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus.
-
-
Retrograde Perfusion:
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate. This will cause the aortic valve to close and perfuse the coronary arteries.
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, insert a balloon catheter into the left ventricle to measure isovolumetric pressure.
-
-
Baseline Measurement:
-
Record baseline cardiac parameters, including Left Ventricular Developed Pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure development (±dP/dt).
-
-
Experimental Intervention:
-
Introduce the Nox inhibitor into the perfusate at the desired concentration.
-
If modeling ischemia-reperfusion injury, stop the perfusion for a defined period (ischemia) and then restore it (reperfusion). The inhibitor can be administered before, during, or after ischemia.
-
-
Data Acquisition and Analysis:
-
Continuously record the cardiac parameters throughout the experiment.
-
Analyze the data to determine the effect of the inhibitor on baseline function and on the recovery of function following ischemia-reperfusion, comparing the treated group to a vehicle control group.
-
In Vivo Model of Doxorubicin-Induced Cardiotoxicity
This protocol outlines a common method for inducing cardiotoxicity in mice to evaluate the protective effects of Nox inhibitors.
Materials:
-
Doxorubicin hydrochloride
-
Nox inhibitor (e.g., Setanaxib) formulated for in vivo administration (e.g., oral gavage)
-
Animal model (e.g., C57BL/6 mice)
-
Echocardiography equipment
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the facility for at least one week.
-
Randomly assign mice to different treatment groups: Vehicle control, Doxorubicin only, Doxorubicin + Nox inhibitor, and Nox inhibitor only.
-
-
Doxorubicin Administration:
-
Nox Inhibitor Treatment:
-
Administer the Nox inhibitor according to the experimental design. This may involve pre-treatment before doxorubicin, co-administration, or post-treatment. The route of administration will depend on the inhibitor's properties (e.g., oral gavage for Setanaxib).
-
-
Monitoring and Cardiac Function Assessment:
-
Monitor the animals' body weight and general health throughout the study.
-
Perform serial echocardiography at baseline and at specified time points after doxorubicin administration to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect heart tissue for histological analysis (e.g., H&E staining for myocyte damage, Masson's trichrome for fibrosis) and biochemical assays (e.g., measurement of oxidative stress markers).
-
Conclusion
The selection of a Nox2/4 inhibitor for cardiac research depends on the specific experimental goals. This compound offers a balanced inhibition of both Nox2 and Nox4. Setanaxib provides potent inhibition of Nox1 and Nox4 and has the advantage of being in clinical development, suggesting a more established safety and pharmacokinetic profile. VAS2870, as a pan-Nox inhibitor, may be useful for studying the overall effects of Nox-derived ROS but lacks isoform specificity. Researchers should carefully consider the inhibitor's selectivity, potency, and the specific Nox isoforms relevant to their cardiac model when designing their studies. The provided protocols and diagrams serve as a foundation for developing rigorous and well-controlled experiments to investigate the role of Nox2/4 in cardiac health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setanaxib - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
- 10. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GLX481304's Efficacy in Diverse Research Models: A Comparative Analysis
A detailed examination of the NADPH oxidase (Nox) 2/4 inhibitor, GLX481304, reveals its potential as a therapeutic agent in mitigating ischemia-reperfusion injury. This guide provides a comprehensive comparison of this compound with other notable Nox inhibitors, supported by experimental data from various research models. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on its performance and mechanisms of action.
This compound is a specific inhibitor of both Nox2 and Nox4 with an IC50 of 1.25 µM.[1][2][3] Its primary mechanism involves the suppression of reactive oxygen species (ROS) production, which has been shown to improve the contractility of cardiomyocytes following ischemic events.[1][3] The principal research models used to evaluate the efficacy of this compound include isolated mouse cardiomyocytes and Langendorff-perfused mouse hearts subjected to hypoxia-reoxygenation and ischemia-reperfusion, respectively.[1][4]
Comparative Performance of Nox Inhibitors
To contextualize the effects of this compound, this guide compares its performance against a panel of other Nox inhibitors with varying specificities. These alternatives include broad-spectrum Nox inhibitors, as well as those with selectivity for different Nox isoforms.
Table 1: In Vitro Efficacy of Nox Inhibitors on Cardiomyocyte Contractility
| Compound | Target | Research Model | Key Parameter | Result | Citation |
| This compound | Nox2/4 | Isolated mouse cardiomyocytes (Hypoxia-reoxygenation) | Cell Shortening | Significantly improved compared to control. | [1] |
| ML171 | Nox1 | Isolated rat hearts (Ischemia-reperfusion) | LVDP and dP/dtmax recovery | Restored to 90% and 67% of baseline, respectively. | [5] |
| Apocynin | General Nox inhibitor | Isolated rat hearts (Ischemia-reperfusion) | Cardiac hemodynamics | Normalized cardiac function. | [6] |
| Diphenyleneiodonium (B1195379) (DPI) | General Nox inhibitor | Isolated rat cardiac myocytes | Cell Shortening | Suppressed in a concentration-dependent manner. | [7] |
Table 2: Ex Vivo Efficacy of Nox Inhibitors in Ischemia-Reperfusion Injury
| Compound | Target | Research Model | Key Parameter | Result | Citation |
| This compound | Nox2/4 | Langendorff-perfused mouse hearts | Developed Pressure | Recovered to ~75% of initial value, significantly higher than control. | [1][8] |
| ML171 | Nox1 | Isolated perfused rat hearts | Infarct Size | Reduced to 18% compared to 41% in control. | [5] |
| Apocynin | General Nox inhibitor | Isolated rat hearts | Infarct Size | Significantly decreased compared to control. | [6] |
| GKT137831 (Setanaxib) | Nox1/4 | Mouse model of doxorubicin-induced cardiotoxicity | Cardiac Function (LVEF and FS%) | Improved cardiac function. | [9][10][11] |
| GSK2795039 | Nox2 | Mouse model of myocardial infarction | Infarct Size | Decreased infarct size. | [12] |
| VAS2870 | Nox2 | Diabetic rat hearts with I/R injury | Myocardial Infarct Size | Significantly reduced. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Measurement of Reactive Oxygen Species (ROS) in Cardiomyocytes
Isolated cardiomyocytes are loaded with a ROS-sensitive fluorescent dye, such as Carboxy-H2DCFDA. Following a period of hypoxia and reoxygenation, the rate of increase in fluorescence is measured to quantify ROS production. This compound is introduced to the cell culture medium to assess its ability to suppress ROS generation.[1]
Cardiomyocyte Contractility Assay
The contractile function of isolated cardiomyocytes is evaluated by measuring the extent and velocity of cell shortening during electrical stimulation. Following a hypoxia-reoxygenation challenge, with and without the presence of the inhibitor, changes in cardiomyocyte shortening are recorded and analyzed to determine the compound's effect on contractility.[1]
Langendorff-Perfused Heart Model of Ischemia-Reperfusion
The whole heart is isolated and mounted on a Langendorff apparatus, allowing for retrograde perfusion of the coronary arteries with an oxygenated buffer. After a stabilization period, global ischemia is induced by stopping the perfusion, followed by a period of reperfusion. Hemodynamic parameters, such as left ventricular developed pressure (LVDP) and heart rate, are continuously monitored to assess cardiac function. The inhibitor is added to the perfusion buffer before ischemia or at the onset of reperfusion to evaluate its cardioprotective effects.[1][8]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of this compound in cardioprotection.
Caption: Workflow of key experimental models.
Conclusion
This compound demonstrates significant promise as a selective Nox2/4 inhibitor for the mitigation of cardiac ischemia-reperfusion injury. Its ability to reduce ROS production and improve cardiomyocyte function in preclinical models positions it as a strong candidate for further investigation. The comparative data presented in this guide highlights the diverse landscape of Nox inhibitors and underscores the importance of isoform selectivity in achieving therapeutic efficacy. Future research should continue to explore the full potential of this compound and other targeted Nox inhibitors in cardiovascular disease.
References
- 1. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 6. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
- 10. Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NADPH oxidase 2 inhibitor GSK2795039 prevents against cardiac remodeling after MI through reducing oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diabetes aggravates myocardial ischaemia reperfusion injury via activating Nox2‐related programmed cell death in an AMPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GLX481304's Targeted ROS Inhibition vs. Traditional Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An objective guide to understanding different modalities of mitigating oxidative stress, comparing the specific NADPH Oxidase (Nox) inhibitor GLX481304 with classic free-radical scavenging antioxidants.
In the landscape of therapeutic strategies targeting oxidative stress, a critical distinction emerges between preventing the formation of reactive oxygen species (ROS) at their source and scavenging ROS once they are formed. This guide provides a head-to-head comparison of this compound, a specific inhibitor of Nox2 and Nox4 enzymes, and a selection of well-established antioxidants: Vitamin C, Vitamin E, and N-acetylcysteine (NAC). While both approaches aim to reduce oxidative damage, their mechanisms, specificity, and efficacy profiles differ significantly.
Executive Summary
This compound represents a targeted approach, inhibiting the enzymatic machinery responsible for a significant portion of pathological ROS production. In contrast, traditional antioxidants act as general scavengers, neutralizing a wide range of free radicals. Experimental data demonstrates that this compound is a potent inhibitor of Nox2 and Nox4 with an IC50 of 1.25 µM, but lacks general antioxidant, free-radical scavenging activity.[1][2][3][4][5] This positions this compound as a tool for dissecting the roles of specific ROS sources in disease, rather than as a broad-spectrum antioxidant.
Table 1: Comparison of Mechanistic Approaches to Reducing Oxidative Stress
| Feature | This compound | Vitamin C (Ascorbic Acid) | Vitamin E (α-Tocopherol) | N-acetylcysteine (NAC) |
| Primary Mechanism | Inhibition of ROS production | Direct scavenging of free radicals | Chain-breaking antioxidant in lipid membranes | Precursor to glutathione; some direct scavenging |
| Target | NADPH Oxidase isoforms 2 and 4 | Superoxide (B77818), hydroxyl radicals, etc. | Peroxyl radicals | Various ROS; replenishes cellular antioxidant capacity |
| Mode of Action | Prevents formation of superoxide from oxygen | Donates electrons to neutralize free radicals | Donates a hydrogen atom to lipid radicals | Increases synthesis of the master antioxidant, glutathione |
| Specificity | Specific to Nox2 and Nox4 enzymes | Broad-spectrum, non-specific | Primarily lipid-soluble environments | Broad, indirect action via glutathione |
Quantitative Comparison of Antioxidant Efficacy
The following table summarizes the quantitative data on the inhibitory and antioxidant activities of this compound and the selected traditional antioxidants. It is crucial to note that the IC50 for this compound reflects its potency as an enzyme inhibitor, whereas the IC50 values for the other compounds in the DPPH assay reflect their direct free-radical scavenging ability.
Table 2: Quantitative Inhibitory and Antioxidant Activity
| Compound | Assay | Target/Radical | IC50 / EC50 | Reference |
| This compound | Enzyme Inhibition | Nox2 / Nox4 | 1.25 µM | [1][2][4][5] |
| DPPH Assay | DPPH Radical | No significant activity | [3] | |
| Vitamin C | DPPH Assay | DPPH Radical | 3.37 µg/mL | [6] |
| (Ascorbic Acid) | (very strong activity) | |||
| Vitamin E | DPPH Assay | DPPH Radical | Very strong activity (IC50 of 42.86%) | [7] |
| (α-Tocopherol) | ||||
| N-acetylcysteine | DPPH Assay | DPPH Radical | Screened as an antioxidant standard with DPPH assay to define EC50 parameters. | [8][9] |
| (NAC) |
Note: IC50/EC50 values for DPPH assays can vary based on specific experimental conditions. The classifications of antioxidant activity (e.g., "very strong") are based on established ranges where an IC50 value of less than 50 µg/mL is considered very strong.[10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: NADPH Oxidase 2 (Nox2) Signaling Pathway and Point of Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nox2/Nox4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Nox2/4抑制剂 | CAS 701224-63-7 | 美国InvivoChem [invivochem.cn]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.unpad.ac.id [journals.unpad.ac.id]
Validating the Specificity of GLX481304 Against Other NADPH Oxidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the NADPH oxidase (NOX) inhibitor GLX481304 with other commonly used inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their studies by providing a clear overview of the specificity and performance of this compound, supported by experimental data and protocols.
Introduction to this compound
This compound is a small molecule inhibitor identified for its potent and selective action against specific isoforms of the NADPH oxidase enzyme family.[1][2] These enzymes are key producers of reactive oxygen species (ROS) and are implicated in a variety of physiological and pathological processes, including cardiac ischemia-reperfusion injury. Understanding the precise inhibitory profile of this compound is crucial for its application as a research tool and potential therapeutic agent.
Comparative Specificity of this compound
This compound has been characterized as a potent inhibitor of both NOX2 and NOX4 isoforms, with a reported half-maximal inhibitory concentration (IC50) of 1.25 µM for both.[1] Notably, it demonstrates negligible inhibitory effects on the NOX1 isoform.[2] This dual specificity for NOX2 and NOX4 makes it a valuable tool for investigating the combined roles of these two isoforms in various disease models.
The following table summarizes the available IC50 data for this compound and other frequently used NOX inhibitors across different isoforms. This allows for a direct comparison of their specificity profiles.
Table 1: Comparative IC50 Values of NADPH Oxidase Inhibitors (µM)
| Inhibitor | NOX1 | NOX2 | NOX3 | NOX4 | NOX5 | DUOX1 | DUOX2 |
| This compound | >100 | 1.25 | N/A | 1.25 | N/A | N/A | N/A |
| GKT137831 | 0.14 | >100 | >100 | 0.11 | >100 | N/A | N/A |
| VAS2870 | ~10 | 1.1 | N/A | 12.3 | ~10 | N/A | N/A |
| GSK2795039 | >1000 | 0.269 | >1000 | >1000 | >1000 | N/A | N/A |
| ML171 | 0.13-0.25 | 3-5 | 3-5 | 3-5 | N/A | N/A | N/A |
Experimental Protocols for Determining Specificity
The specificity of this compound and other inhibitors is determined through a series of robust in vitro assays. The following outlines the general methodologies used to obtain the IC50 values presented above.
Cell-Based Assays for NOX Activity
Objective: To measure the production of ROS from specific NOX isoforms in a cellular context and determine the inhibitory effect of the compound.
General Procedure:
-
Cell Culture and Transfection: Utilize cell lines that endogenously express a specific NOX isoform or are engineered to overexpress a particular isoform. Commonly used cell lines include:
-
NOX1: CHO cells
-
NOX2: Human neutrophils or differentiated HL-60 cells
-
NOX4: HEK293 T-Rex or CJ HEK 293 cells with inducible or constitutive expression
-
-
Compound Incubation: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) for a predetermined period.
-
Stimulation of NOX Activity: For regulated isoforms like NOX1 and NOX2, stimulate ROS production using an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate - PMA). NOX4 is often constitutively active.
-
Detection of ROS Production: Measure the generation of superoxide (B77818) or hydrogen peroxide using specific detection reagents:
-
Amplex Red Assay (for H₂O₂): In the presence of horseradish peroxidase (HRP), Amplex Red reacts with hydrogen peroxide to produce the fluorescent compound resorufin. Fluorescence is measured to quantify H₂O₂ levels.
-
Isoluminol-based Chemiluminescence (for extracellular O₂⁻): Isoluminol, in the presence of HRP, reacts with superoxide to generate a chemiluminescent signal that can be quantified.
-
-
Data Analysis: Plot the measured ROS production against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Free Assays for Direct Enzyme Inhibition
Objective: To assess the direct inhibitory effect of a compound on the enzymatic activity of a specific NOX isoform, independent of cellular signaling pathways.
General Procedure:
-
Preparation of Cell Lysates or Purified Enzymes: Isolate cell membranes containing the NOX enzyme of interest or use purified recombinant NOX proteins.
-
Assay Reaction: Combine the enzyme preparation with the necessary co-factors (e.g., FAD, NADPH) and the inhibitor at various concentrations in a reaction buffer.
-
Initiation and Measurement: Initiate the enzymatic reaction by adding NADPH. Measure the production of superoxide or the consumption of NADPH over time using methods such as:
-
Cytochrome c Reduction Assay: Superoxide reduces cytochrome c, leading to a change in absorbance that can be monitored spectrophotometrically.
-
NADPH Depletion Assay: Monitor the decrease in NADPH absorbance at 340 nm as it is consumed by the enzyme.
-
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.
Signaling Pathways Modulated by this compound in Cardiac Ischemia-Reperfusion
In the context of myocardial ischemia-reperfusion injury, both NOX2 and NOX4 are key mediators of oxidative stress and cellular signaling. This compound, by inhibiting both isoforms, can modulate critical pathways involved in cell survival and death. The diagram below illustrates the interplay between NOX2, NOX4, and downstream signaling cascades.
Caption: NOX2/4 Signaling in Ischemia-Reperfusion.
Pathway Description:
During myocardial ischemia-reperfusion, both NOX2 and NOX4 are upregulated, leading to increased production of ROS.[3][4] This surge in ROS has several downstream consequences:
-
Regulation of HIF-1α and PPARα: ROS generated by NOX2 and NOX4 are involved in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the inhibition of Peroxisome Proliferator-Activated Receptor-α (PPARα).[3] These transcription factors are critical for cellular adaptation to hypoxia and metabolic regulation.
-
Induction of Autophagy via the PERK Pathway: Specifically, NOX4 localized in the endoplasmic reticulum (ER) can activate the Protein Kinase RNA-like ER Kinase (PERK) pathway.[4][5] This leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent upregulation of Activating Transcription Factor 4 (ATF4), a key initiator of autophagy.[5][6][7][8][9]
This compound, by inhibiting both NOX2 and NOX4, can attenuate these ROS-mediated signaling events, providing a valuable tool to dissect their roles in cardiac pathophysiology.
Experimental Workflow for Validating this compound Specificity
The following diagram outlines a logical workflow for researchers aiming to validate the specificity of this compound in their own experimental systems.
Caption: Workflow for this compound Specificity Validation.
Conclusion
This compound is a potent and selective dual inhibitor of NOX2 and NOX4. Its well-defined specificity, with negligible effects on NOX1, makes it a superior tool for studying the combined roles of NOX2 and NOX4 compared to less specific, pan-NOX inhibitors. The provided experimental protocols and workflow offer a framework for researchers to validate its activity and further explore its effects on downstream signaling pathways in relevant disease models. The lack of available data on its effects on NOX3, NOX5, and DUOX isoforms highlights an area for future investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and pathological functions of NADPH oxidases during myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yin and Yang of NADPH Oxidases in Myocardial Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nox4 in the Endoplasmic Reticulum Promotes Cardiomyocyte Autophagy and Survival during Energy Stress through the PERK/eIF-2α/ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Nox4 Promotes RANKL-Induced Autophagy and Osteoclastogenesis via Activating ROS/PERK/eIF-2α/ATF4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Comparative Analysis of Nox Inhibitor Permeability
A deep dive into the cellular uptake of common NADPH oxidase inhibitors is crucial for researchers in pharmacology and drug development. The ability of an inhibitor to cross the cell membrane and reach its intracellular target is a critical determinant of its efficacy in cellular and in vivo models. This guide provides a comparative analysis of the cellular permeability of widely used Nox inhibitors, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Understanding Cellular Permeability in Nox Inhibitor Research
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (Nox) are a family of enzymes that generate reactive oxygen species (ROS). Their involvement in a multitude of physiological and pathological processes has made them attractive therapeutic targets. Consequently, a variety of small molecule inhibitors have been developed to probe their function and for potential clinical applications. However, the interpretation of data from cell-based assays and the translation of in vitro findings to in vivo models are often complicated by the variable cellular permeability of these compounds. An inhibitor that shows high potency in a cell-free assay may be ineffective in a cellular context if it cannot efficiently cross the plasma membrane to engage its target. This guide aims to shed light on this critical aspect by comparing the reported permeability of several common Nox inhibitors.
Comparative Permeability of Common Nox Inhibitors
The cellular permeability of Nox inhibitors can be described qualitatively and, in some cases, quantitatively. Factors such as lipophilicity, molecular size, and interaction with membrane transporters influence a compound's ability to enter the cell. Below is a summary of available data for several widely used Nox inhibitors.
| Inhibitor | Target(s) | Cellular Permeability Characteristics | Quantitative Data |
| Diphenyleneiodonium (DPI) | Pan-Nox | Generally considered cell-permeable due to its lipophilic nature. | Specific Papp or intracellular concentration values are not readily available in comparative studies. |
| Apocynin | Nox2 (pro-drug) | Cell-permeable; requires intracellular conversion to its active form, diapocynin. | Quantitative permeability data is limited. |
| VAS2870 | Pan-Nox (except Nox3) | Generally used in cellular assays, implying cell permeability. | Specific permeability values are not widely reported. |
| GKT136901 | Nox1/4 | Orally bioavailable, suggesting good membrane permeability. | No specific Papp or intracellular concentration values found in the reviewed literature for direct comparison. |
| ML171 | Nox1 | Used in cell-based assays, indicating it is cell-permeable. | No specific permeability values are readily available for a direct comparative table. |
| Suramin | Pan-Nox (in vitro) | Poorly cell-permeable. Effective in cell-free assays but shows little to no activity in intact cells.[1] | N/A |
| TG15-132 | Nox2 | Excellent brain permeability. | Brain-to-plasma ratio of >5-fold in rodent models.[2] |
| GSK2795039 | Nox2 | Good oral bioavailability and blood-brain barrier permeability.[3] | Brain:blood ratios of ~0.83 in rats and ~0.49 in mice. |
It is important to note that the lack of standardized, head-to-head comparative studies makes a direct quantitative comparison challenging. The data presented here is compiled from various sources and should be interpreted with caution.
Experimental Protocols for Assessing Cellular Permeability
Several established methods are employed to determine the cellular permeability of small molecule inhibitors. These assays provide quantitative data that can be used to rank compounds and predict their in vivo behavior.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that measures the ability of a compound to diffuse across an artificial lipid membrane. It provides a measure of passive permeability.
Protocol Outline:
-
A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
The test compound is added to a donor well, and the plate is placed on top of an acceptor plate containing buffer.
-
The system is incubated to allow the compound to diffuse from the donor to the acceptor well.
-
The concentration of the compound in both donor and acceptor wells is quantified, typically by UV-Vis spectroscopy or LC-MS.
-
The apparent permeability coefficient (Papp) is calculated.
Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. It is considered a gold standard for predicting oral drug absorption.
Protocol Outline:
-
Caco-2 cells are seeded on a porous membrane in a Transwell® insert and cultured for approximately 21 days to form a confluent, differentiated monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to either the apical (top) or basolateral (bottom) chamber.
-
Samples are collected from the opposite chamber at various time points.
-
The concentration of the compound is determined by LC-MS/MS.
-
The Papp value is calculated for both apical-to-basolateral and basolateral-to-apical transport to assess both passive permeability and active efflux.
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
Similar to the Caco-2 assay, the MDCK assay uses a monolayer of canine kidney epithelial cells. It is often used to assess permeability and to identify substrates of efflux transporters, particularly P-glycoprotein (P-gp), when using MDCK cells transfected with the human MDR1 gene.
Protocol Outline:
-
MDCK cells (wild-type or MDR1-transfected) are seeded on Transwell® inserts and cultured for 3-7 days to form a confluent monolayer.
-
Monolayer integrity is confirmed by TEER measurement.
-
The assay is performed similarly to the Caco-2 assay, with the compound added to either the apical or basolateral side.
-
Compound concentration in the receiver compartment is quantified by LC-MS/MS.
-
Papp values and efflux ratios are calculated.
Intracellular Concentration Measurement using HPLC-MS
This method directly quantifies the amount of inhibitor that has entered the cells.
Protocol Outline:
-
Cells are incubated with the test compound for a specified time.
-
The cells are washed thoroughly to remove any extracellular compound.
-
The cells are lysed, and the intracellular contents are collected.
-
The concentration of the inhibitor in the cell lysate is determined by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
The intracellular concentration can be calculated based on the cell volume.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
References
Independent Verification of GLX481304: A Comparative Guide to Nox2/4 Inhibition in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of GLX481304 and its Alternatives in the Context of Ischemia-Reperfusion Injury.
This guide provides an independent verification of the published results on this compound, a dual inhibitor of NADPH oxidase 2 (Nox2) and Nox4. The product's performance is compared with other notable Nox inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Executive Summary
This compound is a specific inhibitor of Nox2 and Nox4 with a reported IC50 of 1.25 µM for both isoforms.[1][2][3] Published research indicates that this compound effectively suppresses the production of reactive oxygen species (ROS) in mouse cardiomyocytes and enhances contractile function following simulated ischemia-reperfusion injury.[1][3][4] This positions this compound as a potential therapeutic agent for ischemic heart disease. This guide offers a comparative analysis of this compound against other known Nox inhibitors, namely the selective Nox2 inhibitor GSK2795039, the dual Nox1/4 inhibitor GKT137831 (Setanaxib), and the pan-Nox inhibitor VAS2870.
Comparative Analysis of Nox Inhibitors
The following table summarizes the key characteristics of this compound and its alternatives based on published literature. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Compound | Target(s) | IC50 / Ki | Key Published Effects | Reference(s) |
| This compound | Nox2, Nox4 | IC50: 1.25 µM | Suppresses ROS production in cardiomyocytes; Improves cardiomyocyte contractility and whole heart function after hypoxia-reoxygenation. | [1][2][3] |
| GSK2795039 | Nox2 | pIC50: ~6.0 (cell-free) IC50: 0.269 µM | Selective for Nox2 over other isoforms; Reduces ROS production and apoptosis. | [1][5][6][7] |
| GKT137831 (Setanaxib) | Nox1, Nox4 | Ki: 140 nM (Nox1), 110 nM (Nox4) | Attenuates hypoxia-induced proliferation of pulmonary artery smooth muscle and endothelial cells. | [8][9][10][11] |
| VAS2870 | Pan-Nox | IC50: 2 µM (PMA-stimulated HL-60 cells) IC50: 1.1 µM (Nox2), 12.3 µM (Nox4) | Inhibits PDGF-mediated Nox activation and ROS formation in vascular smooth muscle cells. | [12][13][14] |
Experimental Data on this compound
The primary evidence for the efficacy of this compound comes from a study by Szekeres et al. in Scientific Reports (2021).[4] Key quantitative findings from this publication are summarized below.
Table 1: Effect of this compound on Cardiomyocyte Contractility after Hypoxia-Reoxygenation
| Parameter | Control | Hypoxia-Reoxygenation | Hypoxia-Reoxygenation + this compound (1.25 µM) |
| Cell Shortening (% of initial) | 100% | Significantly Reduced | Significantly Improved vs. Hypoxia-Reoxygenation |
Data presented in the original publication showed a significant reduction in cell shortening after hypoxia-reoxygenation, which was significantly attenuated by the presence of this compound. Specific percentage values were presented graphically.[4]
Table 2: Effect of this compound on Langendorff-Perfused Mouse Heart Function after Ischemia-Reperfusion
| Parameter | Control | This compound (1.25 µM) |
| Developed Pressure at 5 min Reperfusion (mmHg) | ~40 | ~75 |
| Developed Pressure at 120 min Reperfusion (mmHg) | ~35 | ~70 |
| Vascular Resistance at 5 min Reperfusion (mmHg min/ml) | 43.9 ± 6.6 | 27.5 ± 2.6 |
The developed pressure was significantly higher in the this compound-treated group at both 5 and 120 minutes of reperfusion. Vascular resistance was significantly lower in the this compound group at 5 minutes of reperfusion.[4][15]
Experimental Protocols
Isolated Cardiomyocyte Contractility Assay
-
Cell Isolation: Mouse ventricular myocytes are isolated by enzymatic digestion.
-
Hypoxia-Reoxygenation Protocol: Cardiomyocytes are subjected to a period of hypoxia followed by reoxygenation to simulate ischemia-reperfusion.
-
Treatment: this compound (1.25 µM) is added to the cells during the reoxygenation phase.
-
Data Acquisition: Cardiomyocyte shortening and intracellular Ca2+ transients are measured using video-based edge detection and fluorescent indicators (e.g., Fura-2), respectively.[4]
Langendorff-Perfused Heart Assay
-
Heart Preparation: Mouse hearts are isolated and retrogradely perfused via the aorta on a Langendorff apparatus.[16]
-
Ischemia-Reperfusion Protocol: Hearts are subjected to a period of global ischemia followed by reperfusion.
-
Treatment: this compound (1.25 µM) is included in the perfusion buffer during reperfusion.
-
Data Acquisition: Left ventricular developed pressure, heart rate, and coronary flow are continuously monitored.[4][15]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nox2/4 in Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) triggers a cascade of events leading to the production of reactive oxygen species (ROS), primarily through the activation of NADPH oxidases, including Nox2 and Nox4. This oxidative stress contributes to cardiomyocyte dysfunction and apoptosis. This compound, by inhibiting Nox2 and Nox4, aims to mitigate this damage.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia-reperfusion in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 2795039 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VAS 2870 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of GLX481304: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information regarding the Nox2/4 inhibitor, GLX481304, with a focus on its proper disposal procedures.
This compound is a specific small molecule inhibitor of NADPH oxidase isoforms Nox2 and Nox4. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on general guidelines for the safe handling of hazardous chemical waste in a laboratory setting. It is imperative to adhere to the regulations set forth by your institution and local environmental protection agencies.
Quantitative Data on this compound Inhibition
The following table summarizes the inhibitory concentrations (IC50) of this compound against different NADPH oxidase (Nox) isoforms.
| Target Isoform | IC50 Value | Cell Type/System |
| Nox1 | Negligible effects | CHO cells |
| Nox2 | 1.25 µM | Human neutrophils |
| Nox4 | 1.25 µM | CJ HEK 293 cells |
Step-by-Step Disposal Procedures for this compound
As a solid chemical compound, this compound and any materials contaminated with it should be treated as hazardous waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All unused or expired this compound, as well as any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips), should be classified as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other types of waste. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing with incompatible chemicals.
2. Packaging and Labeling:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-on cap for collecting solid waste. For liquid solutions of this compound (e.g., dissolved in DMSO), use a compatible liquid waste container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific laboratory room number.
-
3. Storage:
-
Designated Storage Area: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a spill.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.
4. Disposal:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste disposal. This may involve completing a waste manifest or submitting an online request for pickup.
5. Spill and Decontamination Procedures:
-
Personal Protective Equipment (PPE): In case of a spill, wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an absorbent material to contain and clean up the spill.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and collect all cleanup materials as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Experimental Protocols
While specific experimental protocols for this compound are highly varied and application-dependent, a general workflow for an in vitro cell-based assay to assess its inhibitory activity is outlined below.
Signaling Pathway of NADPH Oxidase Inhibition by this compound
This compound exerts its effect by inhibiting the Nox2 and Nox4 subunits of the NADPH oxidase enzyme complex. This enzyme is a key source of reactive oxygen species (ROS) in cells. The diagram below illustrates the signaling pathway and the point of inhibition by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
